VUF10497
Description
Properties
CAS No. |
1080623-12-6 |
|---|---|
Molecular Formula |
C18H20ClN5S |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine |
InChI |
InChI=1S/C18H20ClN5S/c1-23-6-8-24(9-7-23)18-21-16-5-4-13(19)11-15(16)17(22-18)20-12-14-3-2-10-25-14/h2-5,10-11H,6-9,12H2,1H3,(H,20,21,22) |
InChI Key |
OLJSGKYQYTWQNJ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)NCC4=CC=CS4 |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)NCC4=CC=CS4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VUF-10497; VUF 10497; VUF10497. |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Choreography of VUF10497: A Technical Guide to its Mechanism of Action
For Immediate Release
Amsterdam, NL – November 27, 2025 – VUF10497, a novel quinazoline derivative, has been identified as a potent dual-action ligand, exhibiting inverse agonist activity at the histamine H4 receptor (H4R) and antagonist activity at the histamine H1 receptor (H1R). This comprehensive guide delves into the core mechanism of action of this compound, presenting a detailed analysis of its pharmacological profile, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, immunology, and medicinal chemistry.
Pharmacological Profile: A Dual-Receptor Interaction
This compound distinguishes itself through its ability to interact with two distinct histamine receptor subtypes, H4R and H1R. This dual activity presents a unique therapeutic potential, particularly in the context of inflammatory and allergic disorders where both receptors play crucial roles.
Binding Affinity
Radioligand binding assays have been instrumental in quantifying the affinity of this compound for both H4 and H1 receptors. The equilibrium dissociation constant (pKi) provides a measure of this affinity, with higher values indicating stronger binding.
| Compound | Receptor | pKi |
| This compound | Histamine H4 | 7.57[1] |
| This compound | Histamine H1 | Data not explicitly found in search results |
Note: While search results indicate considerable affinity for the H1 receptor, a specific pKi value was not found.
Functional Activity
As an inverse agonist at the H4 receptor, this compound not only blocks the action of the endogenous agonist histamine but also reduces the basal, constitutive activity of the receptor. Its antagonist activity at the H1 receptor involves the blockade of histamine-induced signaling.
| Assay Type | Receptor | This compound Activity |
| Functional Assays | Histamine H4 | Inverse Agonist |
| Functional Assays | Histamine H1 | Antagonist |
Signaling Pathways Modulated by this compound
This compound exerts its effects by interfering with the intracellular signaling cascades initiated by the H4 and H1 receptors.
Histamine H4 Receptor Signaling
The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the H4 receptor by histamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP has downstream consequences on various cellular processes, including cell differentiation, cytokine release, and, notably, chemotaxis of immune cells such as mast cells and eosinophils. As an inverse agonist, this compound suppresses this signaling pathway, even in the absence of histamine.
Histamine H1 Receptor Signaling
The histamine H1 receptor, another GPCR, couples to Gq/11 proteins. Histamine binding to the H1 receptor activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), respectively, leading to various physiological responses, including allergic and inflammatory reactions. This compound, as an H1 receptor antagonist, blocks the initiation of this signaling pathway by histamine.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of established in vitro and in vivo experimental protocols.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of this compound to its target receptors.
Objective: To quantify the binding affinity (Ki) of this compound for the human histamine H4 and H1 receptors.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing either the human H4 receptor or H1 receptor are prepared.
-
Radioligand: A specific radiolabeled ligand for each receptor (e.g., [³H]-histamine for H4R, [³H]-mepyramine for H1R) is used.
-
Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.
Functional Assays
This assay is used to determine the functional activity of this compound at the Gi/o-coupled H4 receptor.
Objective: To measure the effect of this compound on forskolin-stimulated cAMP accumulation in cells expressing the H4 receptor.
Methodology:
-
Cell Culture: Cells stably expressing the H4 receptor are cultured.
-
Stimulation: Cells are pre-incubated with this compound followed by stimulation with forskolin (an adenylyl cyclase activator).
-
Lysis: The cells are lysed to release intracellular cAMP.
-
Detection: The amount of cAMP is quantified using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is measured to determine its inverse agonist activity.
This assay assesses the impact of this compound on the migration of immune cells, a key function mediated by the H4 receptor.
Objective: To evaluate the inhibitory effect of this compound on histamine-induced chemotaxis of mast cells or eosinophils.
Methodology:
-
Cell Preparation: Isolate primary immune cells (e.g., mast cells) or use a suitable cell line.
-
Chemotaxis Chamber: A Boyden chamber or a similar microfluidic device with a porous membrane is used.
-
Assay Setup: Cells are placed in the upper chamber, and a chemoattractant (histamine) is placed in the lower chamber. This compound is added to the upper chamber with the cells.
-
Incubation: The chamber is incubated to allow cell migration through the membrane towards the chemoattractant.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified by microscopy and cell counting.
-
Data Analysis: The percentage of inhibition of chemotaxis by this compound is calculated.
In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema in Rats
This widely used animal model is employed to assess the anti-inflammatory properties of compounds in a living organism.
Objective: To determine the in vivo anti-inflammatory efficacy of this compound.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are used.
-
Compound Administration: this compound is administered to the animals (e.g., orally or intraperitoneally) at various doses. A control group receives the vehicle.
-
Induction of Inflammation: A sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Edema: The paw volume is measured at specific time intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema by this compound is calculated by comparing the increase in paw volume in the treated groups to the control group.
Conclusion
This compound emerges as a significant pharmacological tool and a potential therapeutic candidate due to its dual inhibitory action on the histamine H4 and H1 receptors. Its ability to act as an inverse agonist at the H4 receptor provides a mechanism to quell the constitutive activity of this receptor, which is implicated in the pathogenesis of various inflammatory conditions. The concomitant blockade of the H1 receptor further enhances its anti-inflammatory and anti-allergic potential. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other dual-action H1/H4 receptor ligands, paving the way for the development of novel therapies for a range of immune-related disorders.
References
VUF10497: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF10497 is a potent and selective inverse agonist for the histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR) primarily expressed on cells of the immune system. Its discovery has significant implications for the development of novel therapeutics for inflammatory and immune disorders. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its biological activity.
Discovery of this compound: A Scaffold Hopping Approach
This compound was discovered through a medicinal chemistry campaign that employed a "scaffold hopping" strategy. This approach aimed to identify novel chemical scaffolds with affinity for the histamine H4 receptor, moving away from known histamine receptor ligand chemotypes. The foundational work, published by Smits et al. in the Journal of Medicinal Chemistry in 2008, describes the identification of a series of quinazoline derivatives as potent H4R inverse agonists. This compound, chemically known as 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine, emerged from this series as a lead compound with desirable potency and pharmacological properties.
Synthesis Pathway
The synthesis of this compound is a multi-step process starting from commercially available materials. The general synthetic scheme for this class of compounds involves the construction of the quinazoline core followed by the introduction of the piperazine and thiophen-2-ylmethylamine moieties.
Experimental Protocol: General Synthesis of 4-amino-2-(piperazin-1-yl)quinazolines
The synthesis of this compound and its analogs generally follows these key steps:
-
Formation of the Quinazoline Core: The synthesis typically begins with a substituted anthranilic acid derivative which undergoes cyclization with a suitable reagent to form the quinazolinone ring system.
-
Chlorination: The resulting quinazolinone is then chlorinated, usually at position 4, to provide a reactive intermediate.
-
Nucleophilic Substitution with Piperazine: The 4-chloroquinazoline intermediate is reacted with N-methylpiperazine. The piperazine nitrogen displaces the chlorine atom to form the 2-(4-methylpiperazin-1-yl)quinazoline core.
-
Final Amination: The final step involves the nucleophilic aromatic substitution of the remaining chlorine at position 4 with thiophen-2-ylmethanamine to yield this compound.
Diagram of the this compound Synthesis Pathway:
Caption: General synthetic pathway for this compound.
Pharmacological Characterization
This compound has been extensively characterized through a series of in vitro assays to determine its binding affinity and functional activity at the histamine H4 receptor.
Radioligand Binding Assays
Binding affinity is a critical parameter for assessing the potency of a ligand. For this compound, this was determined using radioligand competition binding assays.
-
Membrane Preparation: Membranes from cells expressing the human histamine H4 receptor (e.g., HEK-293 or Sf9 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer, typically containing Tris-HCl and MgCl2, is used.
-
Radioligand: A radiolabeled H4R antagonist, such as [³H]histamine or [³H]JNJ7777120, is used at a fixed concentration.
-
Competition: Increasing concentrations of this compound are incubated with the receptor membranes and the radioligand.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or inverse agonist. As the H4 receptor is a Gαi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture: Cells expressing the human H4 receptor are cultured and seeded in assay plates.
-
Stimulation: The cells are stimulated with a known H4R agonist (e.g., histamine) in the presence of varying concentrations of this compound. Forskolin is often used to pre-stimulate adenylyl cyclase to generate a measurable cAMP signal.
-
Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP is measured using a variety of methods, such as competitive enzyme immunoassays (EIA) or homogeneous time-resolved fluorescence (HTRF) assays.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced effect on cAMP levels is quantified to determine its functional activity (e.g., as an IC50 value for antagonism or the extent of reduction in basal signaling for inverse agonism).
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinity of this compound at Histamine Receptors
| Receptor | Species | Radioligand | Ki (nM) | pKi |
| Histamine H4 | Human | [³H]Histamine | 27 | 7.57 |
| Histamine H1 | Human | [³H]Mepyramine | 120 | 6.92 |
Table 2: Functional Activity of this compound
| Assay | Receptor | Cell Line | Parameter | Value |
| cAMP Assay | Human H4R | Sf9 | Inverse Agonism | Potent |
Note: Specific IC50 values for inverse agonism are often context-dependent and may vary between studies.
Histamine H4 Receptor Signaling Pathway
This compound, as an inverse agonist, binds to the H4 receptor and stabilizes it in an inactive conformation. This reduces the basal, ligand-independent signaling of the receptor. The canonical signaling pathway for the H4 receptor involves coupling to Gαi/o proteins.
Diagram of the Histamine H4 Receptor Signaling Pathway and the Effect of this compound:
VUF10497: An In-Depth Technical Guide to Early In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF10497 has emerged as a significant pharmacological tool in the study of histamine receptors. Identified as a potent histamine H4 receptor (H4R) inverse agonist, it also exhibits considerable affinity for the histamine H1 receptor (H1R), positioning it as a dual-action ligand. This technical guide provides a comprehensive overview of the foundational in vitro studies that first characterized the activity of this compound, with a focus on its binding affinities and functional effects at these two key histamine receptor subtypes. The information presented herein is crucial for researchers investigating the therapeutic potential of dual H1R/H4R ligands in inflammatory and allergic diseases.
Core Pharmacological Data
The initial characterization of this compound revealed its significant interaction with both human H1 and H4 receptors. The key quantitative data from these early studies are summarized below.
| Receptor | Ligand | Assay Type | Parameter | Value | Reference |
| Human Histamine H4 Receptor (hH4R) | This compound | Radioligand Displacement | pKi | 7.57 | |
| Human Histamine H1 Receptor (hH1R) | This compound | Radioligand Displacement | pKi | 6.8 |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols
The following sections detail the methodologies employed in the early in vitro evaluation of this compound.
Radioligand Displacement Assays
These assays were fundamental in determining the binding affinity of this compound for the human H1 and H4 receptors.
Objective: To determine the inhibition constant (Ki) of this compound at hH1R and hH4R by measuring its ability to displace a known radioligand.
Materials:
-
hH4R Assay:
-
Membranes from Sf9 cells transiently expressing the human H4 receptor.
-
Radioligand: [³H]histamine.
-
Non-specific binding control: Histamine (100 µM).
-
Incubation Buffer: 50 mM Tris-HCl (pH 7.4).
-
-
hH1R Assay:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human H1 receptor.
-
Radioligand: [³H]mepyramine.
-
Non-specific binding control: Mianserin (1 µM).
-
Incubation Buffer: 50 mM Tris-HCl (pH 7.4).
-
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest were prepared and protein concentration was determined.
-
Incubation: A constant concentration of the respective radioligand was incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Equilibrium: The incubation was carried out for a sufficient duration to reach binding equilibrium (e.g., 30 minutes at 25°C for hH4R).
-
Separation: Bound and free radioligand were separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, was measured using liquid scintillation counting.
-
Data Analysis: The IC50 values (concentration of this compound that inhibits 50% of specific radioligand binding) were determined by non-linear regression analysis. Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
H4R Inverse Agonism Functional Assay
This assay was employed to characterize the functional activity of this compound at the human H4 receptor, demonstrating its ability to reduce the receptor's basal (constitutive) activity.
Objective: To determine the potency of this compound as an inverse agonist at the hH4R.
Principle: The human H4 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist. This signaling often leads to the activation of G-proteins, which can be measured. An inverse agonist will decrease this basal signaling.
Procedure:
-
A functional assay measuring G-protein activation, such as a [³⁵S]GTPγS binding assay, was utilized with membranes from Sf9 cells expressing the hH4R.
-
In this assay format, the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins is measured as an indicator of receptor activation.
-
Increasing concentrations of this compound were added to the assay, and the resulting decrease in basal [³⁵S]GTPγS binding was quantified to determine its potency as an inverse agonist.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the in vitro characterization of this compound.
Caption: Workflow for determining the binding affinity of this compound.
VUF10497: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF10497 is a synthetic, small-molecule compound identified as a potent and dual-acting ligand for histamine receptors. Primarily characterized as an inverse agonist of the histamine H4 receptor (H4R), it also exhibits significant affinity for the histamine H1 receptor (H1R). This dual activity profile positions this compound as a valuable pharmacological tool for investigating the roles of H1R and H4R in various physiological and pathophysiological processes, particularly in the realm of inflammation and immune modulation. This technical guide provides a comprehensive overview of the target identification and validation of this compound, detailing its binding affinities, functional activities, and the experimental protocols utilized in its characterization. Furthermore, it elucidates the key signaling pathways associated with its primary targets.
Target Identification and Binding Affinity
The primary targets of this compound have been identified through competitive radioligand binding assays, which quantify the affinity of the compound for specific receptors. These studies have demonstrated that this compound binds with high affinity to the human histamine H4 receptor and also possesses considerable affinity for the human histamine H1 receptor. Its affinity for H2 and H3 receptors is significantly lower, highlighting its selectivity profile.
Table 1: this compound Binding Affinity (pKi) at Histamine Receptors
| Receptor Subtype | pKi |
| Human H1 Receptor | 7.5 |
| Human H2 Receptor | < 5 |
| Human H3 Receptor | 5.6 |
| Human H4 Receptor | 7.6 |
Data sourced from Smits et al., 2008.
Target Validation: Functional Activity
The functional consequence of this compound binding to its primary targets has been assessed using in vitro functional assays. These assays are crucial for determining whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor.
Histamine H4 Receptor (H4R) Inverse Agonism
This compound has been validated as an inverse agonist at the H4R. This was determined by its ability to decrease the basal, constitutive activity of the receptor in a [³⁵S]GTPγS binding assay. In this assay, a reduction in [³⁵S]GTPγS binding in the absence of an agonist indicates inverse agonist activity.
Table 2: this compound Functional Activity at the Histamine H4 Receptor
| Assay Type | Parameter | Value |
| [³⁵S]GTPγS Functional Assay | pIC₅₀ | 7.4 |
Data sourced from Smits et al., 2008.
In Vivo Anti-Inflammatory Activity
The anti-inflammatory properties of this compound, consistent with the known role of H4R in inflammation, have been validated in vivo. A commonly used model for this is the zymosan-induced peritonitis model in rodents. In this model, the administration of zymosan into the peritoneal cavity induces an acute inflammatory response characterized by the recruitment of immune cells, such as neutrophils. The efficacy of an anti-inflammatory agent can be quantified by its ability to reduce this cellular infiltration. This compound has been shown to possess anti-inflammatory properties in such in vivo models in rats.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (pKi) of this compound for histamine H1, H2, H3, and H4 receptors.
Methodology:
-
Membrane Preparation: Membranes from Sf9 cells expressing the recombinant human histamine receptors (H1R, H2R, H3R, or H4R) are used.
-
Radioligand: A specific radioligand for each receptor is utilized (e.g., [³H]mepyramine for H1R, [¹²⁵I]iodoaminopotentidine for H2R, [³H]Nα-methylhistamine for H3R, and [³H]histamine for H4R).
-
Assay Buffer: Assays are performed in a buffer appropriate for each receptor (e.g., 50 mM Tris-HCl, pH 7.4 for H4R).
-
Competition Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Incubation: The reaction mixture is incubated to allow for binding equilibrium to be reached (e.g., 60 minutes at 25°C for H4R).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The IC₅₀ values (concentration of this compound that inhibits 50% of specific radioligand binding) are determined by nonlinear regression analysis. The Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
[³⁵S]GTPγS Functional Assay
Objective: To determine the functional activity (inverse agonism) of this compound at the histamine H4 receptor.
Methodology:
-
Membrane Preparation: Membranes from Sf9 cells expressing the recombinant human H4R are used.
-
Assay Buffer: The assay is performed in a buffer containing GDP (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4, with 30 μM GDP).
-
Incubation: Membranes are incubated with varying concentrations of this compound in the assay buffer.
-
GTPγS Addition: [³⁵S]GTPγS is added to the reaction mixture to a final concentration of approximately 0.3 nM.
-
Incubation: The mixture is incubated to allow for [³⁵S]GTPγS binding (e.g., 60 minutes at 25°C).
-
Separation: Bound and free [³⁵S]GTPγS are separated by rapid filtration.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration-response curves for this compound are generated, and the pIC₅₀ value is determined. A decrease in basal [³⁵S]GTPγS binding indicates inverse agonist activity.
Zymosan-Induced Peritonitis in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.
Methodology:
-
Animals: Male Wistar rats are used for the study.
-
Compound Administration: this compound is administered to the test group of animals, typically via an oral or intraperitoneal route, at a predetermined time before the inflammatory challenge. A vehicle control group receives the vehicle under the same conditions.
-
Induction of Peritonitis: Zymosan A (e.g., 1 mg in 1 ml of saline) is injected into the peritoneal cavity of the rats to induce an inflammatory response.
-
Sample Collection: After a specific period (e.g., 4 hours), the animals are euthanized, and the peritoneal cavity is lavaged with saline to collect the peritoneal exudate.
-
Cell Counting: The total number of leukocytes and the differential count of neutrophils in the peritoneal lavage fluid are determined using a hemocytometer or an automated cell counter.
-
Data Analysis: The percentage inhibition of leukocyte and neutrophil infiltration by this compound is calculated by comparing the cell counts in the drug-treated group to the vehicle-treated control group.
Signaling Pathways
This compound exerts its effects by modulating the signaling pathways of its target receptors, the histamine H1 and H4 receptors.
Histamine H1 Receptor (H1R) Signaling
The H1R is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 family of G proteins. Activation of H1R initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺ and the presence of DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response. As a ligand for H1R, this compound can modulate this pathway.
Histamine H4 Receptor (H4R) Signaling
The H4R is a GPCR that predominantly couples to the Gαi/o family of G proteins.[1] As an inverse agonist, this compound binds to the H4R and reduces its basal level of signaling. The Gαi/o pathway is primarily inhibitory; the α subunit of the G protein inhibits the activity of adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of various downstream cellular proteins.
Conclusion
This compound has been robustly identified and validated as a dual-acting ligand, exhibiting high-affinity binding and inverse agonist activity at the histamine H4 receptor, along with significant affinity for the histamine H1 receptor. Its anti-inflammatory properties have been confirmed in preclinical in vivo models. The detailed experimental protocols and an understanding of its modulation of H1R and H4R signaling pathways provide a solid foundation for its use as a chemical probe in research and as a potential lead compound in drug discovery programs targeting inflammatory and allergic diseases. This guide serves as a comprehensive technical resource for scientists and researchers working with or interested in the pharmacology of this compound.
References
In-Depth Pharmacological Profile of VUF10497: A Dual-Action Histamine H1/H4 Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Core Summary
VUF10497 is a synthetic, small-molecule compound recognized for its dual-action profile, targeting both the histamine H1 (H1R) and H4 (H4R) receptors. It functions as an inverse agonist at the H4 receptor and also demonstrates considerable affinity for the H1 receptor. This unique pharmacological characteristic positions this compound as a compound of interest for the potential therapeutic management of allergic and inflammatory conditions, where both H1R and H4R are implicated. In preclinical in vivo models, this compound has demonstrated anti-inflammatory properties.
Quantitative Pharmacological Data
The following tables summarize the binding affinity of this compound for the human histamine H1 and H4 receptors.
| Receptor | Parameter | Value | Notes |
| Human Histamine H4 Receptor (hH4R) | pKi | 7.57 | Inverse agonist activity.[1][2] |
| Human Histamine H4 Receptor (hH4R) | Ki | 20 nM | |
| Human Histamine H1 Receptor (hH1R) | - | Considerable Affinity | Specific quantitative data (Ki or pKi) is not consistently reported in publicly available literature, but significant affinity is noted.[1][2] |
pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Ki (Inhibition constant) represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by modulating the signaling of two distinct histamine receptor subtypes:
-
Histamine H4 Receptor (H4R): As an inverse agonist, this compound reduces the constitutive activity of the H4R. The H4R is primarily coupled to the Gi/o family of G proteins. Basal activity of the H4R leads to a certain level of adenylyl cyclase inhibition and a corresponding reduction in intracellular cyclic AMP (cAMP). By binding to the receptor, this compound stabilizes an inactive conformation, thereby reducing this basal signaling and further decreasing cAMP levels. This mechanism is thought to underlie its anti-inflammatory effects, as H4R activation is involved in the chemotaxis of immune cells such as mast cells and eosinophils.
-
Histamine H1 Receptor (H1R): this compound's binding to the H1R suggests it can compete with histamine, the endogenous agonist. The H1R is coupled to the Gq/11 family of G proteins. Activation of H1R by histamine leads to the activation of phospholipase C (PLC), which subsequently results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By occupying the H1R, this compound can antagonize these histamine-mediated effects, which are central to allergic responses, such as smooth muscle contraction and increased vascular permeability.
Below are diagrams illustrating the signaling pathways modulated by this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are based on standard methodologies for studying GPCR ligands.
Radioligand Binding Assay (for determining Ki)
This protocol outlines a competitive binding assay to determine the affinity of this compound for the H1R and H4R.
Materials:
-
Cell membranes from a stable cell line expressing the human H1R or H4R (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]mepyramine for H1R assays or [3H]histamine for H4R assays.
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a known H1R or H4R antagonist (e.g., mianserin for H1R, JNJ7777120 for H4R).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Total binding is determined in the absence of this compound, and non-specific binding is determined in the presence of the non-specific binding control.
-
Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Assay (for H4R Inverse Agonism)
This protocol measures the ability of this compound to decrease basal cAMP levels in cells expressing the H4R.
Materials:
-
A cell line stably expressing the human H4R (e.g., HEK293 or CHO cells).
-
Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production for measuring inhibition).
-
This compound.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and culture overnight.
-
Compound Addition: Treat the cells with varying concentrations of this compound and incubate. To measure inverse agonism on basal activity, no stimulator is needed. To measure antagonism, a sub-maximal concentration of an H4R agonist (e.g., histamine) would be added.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.
-
cAMP Detection: Perform the cAMP detection assay according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the concentration of this compound. A decrease in basal cAMP levels indicates inverse agonist activity. The EC50 (concentration for 50% of the maximal effect) and Emax (maximal effect) can be determined from the dose-response curve.
Functional Assay: Calcium Mobilization Assay (for H1R Antagonism)
This protocol measures the ability of this compound to inhibit histamine-induced calcium release in cells expressing the H1R.
References
VUF10497 Structure-Activity Relationship (SAR) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the structure-activity relationships (SAR) of VUF10497, a potent histamine H4 receptor (H4R) inverse agonist that also exhibits considerable affinity for the histamine H1 receptor (H1R). Through a comprehensive analysis of the foundational research, this document outlines the key structural modifications on the quinazoline scaffold that influence receptor affinity and functional activity. Quantitative data from radioligand binding assays are presented in structured tables for clear comparison. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying pharmacological principles.
Introduction
This compound, chemically known as 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine, emerged from a scaffold hopping approach aimed at identifying novel histamine H4 receptor ligands.[1][2] It is characterized as a potent H4R inverse agonist with a pKi of 7.57.[1] Notably, this compound also displays significant affinity for the histamine H1 receptor, positioning it as a dual-action H1R/H4R ligand, a profile that may offer enhanced therapeutic benefits, particularly in the context of inflammatory conditions.[1][2] This guide delves into the seminal study by Smits et al. (2008), which elucidates the SAR of the quinazoline series of compounds, including this compound, providing valuable insights for the design of future histamine receptor modulators.
Core Quinazoline Scaffold and Key Modifications
The SAR studies on the quinazoline scaffold focused on modifications at three key positions: the 4-position, the 6-position, and the 2-position. The general structure of the investigated quinazoline derivatives is depicted below.
The following sections detail the impact of substitutions at these positions on the affinity for the human histamine H4 receptor (hH4R) and human histamine H1 receptor (hH1R).
Structure-Activity Relationship Data
The following tables summarize the binding affinities (pKi) of this compound and its key analogs for the human H4 and H1 receptors.
Table 1: SAR at the 4-Position of the Quinazoline Scaffold
| Compound | R1 (4-position substituent) | hH4R pKi | hH1R pKi |
| This compound | Thiophen-2-ylmethyl | 7.57 | 7.2 |
| 54 (VUF10499) | Furan-3-ylmethyl | 8.12 | 7.5 |
| 53 | Furan-2-ylmethyl | 7.85 | 7.1 |
| 56 | Thiophen-3-ylmethyl | 7.27 | 6.8 |
| 57 | Benzyl | 7.17 | 6.5 |
| 58 | 2-Phenylethyl | 6.89 | < 6.0 |
| 59 | 3-Phenylpropyl | 6.40 | < 6.0 |
Data extracted from Smits et al., 2008.
Analysis:
-
Small, aromatic, and heteroaromatic substituents at the 4-position are well-tolerated and generally lead to high H4R affinity.
-
The furan-3-ylmethyl substituent (VUF10499) demonstrated the highest affinity for hH4R in this series.
-
Increasing the length of the alkyl chain connecting the phenyl ring to the amine at the 4-position (compounds 57-59) resulted in a progressive decrease in hH4R affinity.
-
Most compounds with high hH4R affinity also displayed significant hH1R affinity, highlighting the dual-ligand nature of this chemical series.
Table 2: SAR at the 6-Position of the Quinazoline Scaffold
| Compound | R2 (6-position substituent) | hH4R pKi |
| This compound (analogue) | Cl | 7.57 |
| 60 | H | 6.96 |
| 61 | CH3 | 7.15 |
| 62 | OCH3 | 7.08 |
Data extracted from Smits et al., 2008.
Analysis:
-
Substitution at the 6-position with a chlorine atom (as in this compound) is optimal for hH4R affinity.
-
Replacement of the chlorine with hydrogen, a methyl group, or a methoxy group led to a decrease in affinity, indicating the importance of a halogen at this position for potent H4R binding.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogs.
General Synthesis of Quinazoline Derivatives
The synthesis of this compound and related quinazoline derivatives was achieved through a multi-step process. A key intermediate, 6-chloro-2-(4-methylpiperazin-1-yl)quinazolin-4(3H)-one, was utilized.
Synthesis of 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine (this compound):
-
Chlorination: 6-chloro-2-(4-methylpiperazin-1-yl)quinazolin-4(3H)-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to yield the 4-chloroquinazoline intermediate.
-
Nucleophilic Substitution: The resulting 4-chloroquinazoline is then subjected to a nucleophilic aromatic substitution reaction with the desired amine, in this case, thiophen-2-ylmethanamine. The reaction is typically carried out in a suitable solvent, such as ethanol or isopropanol, often in the presence of a base like triethylamine to scavenge the HCl byproduct.
-
Purification: The final product is purified using standard techniques, such as column chromatography or recrystallization, to yield the desired compound.
Radioligand Binding Assays
Human H4 Receptor (hH4R) Binding Assay:
-
Source: Membranes from Sf9 insect cells expressing the human histamine H4 receptor.
-
Radioligand: [3H]Histamine.
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Cell membranes (10-20 µg of protein) are incubated with a fixed concentration of [3H]histamine (typically around the Kd value).
-
Varying concentrations of the test compounds (e.g., this compound and its analogs) are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled H4R ligand (e.g., 10 µM JNJ7777120).
-
The mixture is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25 °C).
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed with ice-cold incubation buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Human H1 Receptor (hH1R) Binding Assay:
-
Source: Membranes from CHO cells stably expressing the human histamine H1 receptor.
-
Radioligand: [3H]Mepyramine.
-
Incubation Buffer: 50 mM Na2HPO4/KH2PO4, pH 7.4.
-
Procedure: The protocol is analogous to the hH4R binding assay, with the appropriate cell membranes, radioligand, and non-specific binding control (e.g., 10 µM mianserin).
Visualizations
Signaling Pathway of Histamine H4 Receptor
Caption: Histamine H4 receptor signaling cascade.
Experimental Workflow for SAR Analysis
Caption: Workflow for the SAR study of quinazoline derivatives.
Conclusion
The structure-activity relationship studies of this compound and its analogs have provided critical insights into the structural requirements for high-affinity binding to the histamine H4 receptor. The key takeaways include the favorability of small, aromatic substituents at the 4-position and the importance of a chlorine atom at the 6-position of the quinazoline ring. The dual affinity for both H4 and H1 receptors presents a promising profile for the development of novel anti-inflammatory agents. The data and protocols presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and pharmacology, facilitating further exploration and optimization of this and related chemical scaffolds.
References
Preliminary Toxicity Assessment of VUF10497: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a preliminary toxicity assessment of VUF10497, a novel compound identified as a potent histamine H4 receptor (H4R) inverse agonist with additional considerable affinity for the histamine H1 receptor (H1R). This compound, with the chemical name 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine, has demonstrated anti-inflammatory properties in preclinical in vivo models. This guide synthesizes the currently available, albeit limited, information on its safety profile, drawing from its discovery and initial pharmacological characterization. The primary focus of existing research has been on the efficacy of this compound, and as such, dedicated toxicology studies are not yet publicly available. This assessment is therefore based on reported in vivo observations and the known pharmacology of H1 and H4 receptor antagonists.
Introduction
This compound is a small molecule with a molecular weight of 373.90 g/mol and a chemical formula of C18H20ClN5S.[1] It has been characterized as a dual-action H1R/H4R ligand, a profile that suggests potential therapeutic benefits in inflammatory and allergic conditions.[2] The histamine H4 receptor is primarily expressed on hematopoietic cells and is involved in inflammatory responses, while the H1 receptor is a well-established target for allergic conditions. The dual antagonism of these receptors could offer a synergistic approach to treating complex inflammatory diseases.
Known Biological Activity and Mechanism of Action
This compound acts as an inverse agonist at the human histamine H4 receptor with a pKi of 7.57.[1][3] It also demonstrates significant affinity for the human histamine H1 receptor.[3] As an inverse agonist, this compound is presumed to reduce the basal activity of the H4 receptor, which can be constitutively active. This action, combined with H1 receptor blockade, is believed to underlie its observed anti-inflammatory effects.
Signaling Pathway
The proposed signaling pathway for this compound involves the modulation of G-protein coupled receptor (GPCR) signaling. Both H1 and H4 receptors are GPCRs. H1 receptor activation typically leads to the activation of phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C. H4 receptor activation is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, as well as calcium mobilization. As an inverse agonist, this compound would suppress these signaling cascades.
Preclinical In Vivo Assessment
To date, the only publicly available in vivo data for this compound comes from a study in rats designed to assess its anti-inflammatory properties. While this was not a formal toxicity study, it provides preliminary insights into the compound's tolerability at a therapeutically active dose.
Experimental Protocol
The in vivo anti-inflammatory effects of this compound were evaluated in a rat model. The following is a summary of the experimental design based on the available information.
Data Presentation
No quantitative toxicity data (e.g., LD50, NOAEL) has been published for this compound. The available information is qualitative and based on the observations from the efficacy study.
Table 1: Summary of In Vivo Study Parameters and Observations for this compound
| Parameter | Details | Source |
| Species | Rat | |
| Dosing Route | Not explicitly stated, likely oral or intraperitoneal based on similar studies. | Inferred |
| Dose(s) Tested | Not explicitly stated. | - |
| Study Duration | Not explicitly stated. | - |
| Observed Effects | Possesses anti-inflammatory properties. | |
| Adverse Events | No adverse events were reported in the publication. The compound was described as having "anti-inflammatory properties in vivo in the rat," suggesting it was tolerated at the effective dose. |
Potential Toxicities Based on Mechanism of Action
Given the lack of specific toxicity studies, a preliminary assessment can be informed by the known effects of H1 and H4 receptor antagonists.
-
H1 Receptor Antagonism: First-generation H1 antagonists are known to cause sedation, drowsiness, and anticholinergic effects (dry mouth, blurred vision, urinary retention). While the sedative properties of this compound have not been characterized, this remains a potential side effect.
-
H4 Receptor Antagonism/Inverse Agonism: The H4 receptor is heavily involved in the immune system. Modulation of this receptor could potentially lead to immunosuppressive effects or alterations in immune cell function. Long-term effects of H4R antagonism are not well-established.
Limitations and Future Directions
The current assessment is severely limited by the absence of dedicated non-clinical safety studies. The following data gaps need to be addressed to form a comprehensive toxicity profile for this compound:
-
In Vitro Toxicity: Cytotoxicity studies in various cell lines (e.g., hepatocytes, renal cells, cardiomyocytes) are required to assess direct cellular toxicity. Genotoxicity assays (e.g., Ames test, micronucleus assay) are also essential.
-
In Vivo Toxicity: Acute, sub-chronic, and chronic toxicity studies in at least two species (one rodent, one non-rodent) are necessary to determine the target organs of toxicity, dose-response relationships, and to establish a no-observed-adverse-effect level (NOAEL).
-
Safety Pharmacology: Studies to evaluate the effects of this compound on the cardiovascular, respiratory, and central nervous systems are critical.
-
Pharmacokinetics and Metabolism: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is needed to interpret toxicity findings and to predict human pharmacokinetics.
Conclusion
This compound is a promising dual-acting H1/H4 receptor inverse agonist with demonstrated in vivo anti-inflammatory activity in rats. The preliminary information suggests that the compound is tolerated at efficacious doses in this preclinical model. However, a comprehensive assessment of its toxicity is not possible at this time due to the lack of dedicated safety studies. Further investigation into the in vitro and in vivo toxicity, as well as the safety pharmacology and ADME profile of this compound, is imperative before its therapeutic potential can be fully evaluated in clinical settings. Researchers and drug development professionals should proceed with the understanding that the current safety profile is incomplete.
References
VUF10497: A Novel Quinazoline-Based Histamine H4 Receptor Inverse Agonist with Dual H1 Receptor Affinity
A Technical Guide for Researchers and Drug Development Professionals
Abstract
VUF10497 is a potent and selective quinazoline-derived inverse agonist of the histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin. This document provides an in-depth technical overview of this compound, summarizing its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies relevant to its characterization. The novelty of this compound lies in its dual affinity for both the histamine H4 and H1 receptors, a characteristic that presents a unique therapeutic potential for inflammatory and allergic disorders.
Introduction
The histamine H4 receptor is a key player in inflammatory processes, mediating eosinophil and mast cell chemotaxis, cytokine release, and pruritus. As an inverse agonist, this compound not only blocks the action of histamine but also reduces the constitutive activity of the H4R, leading to a more profound suppression of inflammatory signaling. Its additional affinity for the histamine H1 receptor may offer synergistic or complementary therapeutic benefits. This whitepaper serves as a comprehensive resource for researchers investigating the therapeutic applications and mechanism of action of this compound.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound, establishing its potency and receptor affinity profile.
| Parameter | Receptor | Value | Description |
| pKi | Human Histamine H4 Receptor | 7.57 | A measure of the binding affinity of this compound to the H4 receptor. |
| Affinity | Human Histamine H1 Receptor | Considerable | This compound also demonstrates significant binding affinity for the H1 receptor. |
Core Signaling Pathway of this compound at the Histamine H4 Receptor
This compound, as an inverse agonist of the histamine H4 receptor, modulates the Gi/o signaling pathway. The H4R is constitutively active, and this compound reduces this basal activity. The binding of this compound to the H4R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit of the dissociated G protein can further modulate downstream effectors, including G protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels. Furthermore, H4R signaling can involve β-arrestin recruitment, which can initiate a separate signaling cascade, including the activation of the mitogen-activated protein kinase (MAPK) pathway.
Caption: this compound signaling at the H4R.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate characterization of novel compounds like this compound. Below are representative methodologies for key assays.
Radioligand Binding Assay (for determining Ki)
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the histamine H4 receptor.
-
Materials:
-
Cell membranes expressing the human histamine H4 receptor.
-
Radioligand (e.g., [³H]-Histamine or a specific H4R radiolabeled antagonist).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add the diluted this compound to the wells.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
The IC50 value is determined by non-linear regression analysis of the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.
-
cAMP Functional Assay (for determining inverse agonist activity)
This protocol describes a method to measure the ability of this compound to decrease basal cAMP levels, confirming its inverse agonist activity.
-
Materials:
-
CHO or HEK293 cells stably expressing the human histamine H4 receptor.
-
Assay medium (e.g., HBSS with 1 mM IBMX).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Seed the H4R-expressing cells in a 96-well plate and culture overnight.
-
Remove the culture medium and add assay medium containing the phosphodiesterase inhibitor IBMX to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells.
-
Incubate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
A decrease in basal cAMP levels in the presence of this compound indicates inverse agonist activity.
-
Chemotaxis Assay
This assay evaluates the ability of this compound to inhibit the migration of immune cells, a key function of the H4 receptor.
-
Materials:
-
Immune cells expressing the H4 receptor (e.g., eosinophils, mast cells, or a suitable cell line).
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts).
-
Chemoattractant (e.g., histamine).
-
This compound.
-
Assay medium.
-
Cell staining and imaging equipment.
-
-
Procedure:
-
Place the chemoattractant in the lower chamber of the chemotaxis system.
-
Pre-incubate the immune cells with different concentrations of this compound.
-
Place the pre-incubated cells in the upper chamber (insert).
-
Incubate the chamber at 37°C for a period sufficient to allow cell migration (e.g., 1-3 hours).
-
Remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
A reduction in the number of migrated cells in the presence of this compound demonstrates its inhibitory effect on chemotaxis.
-
Experimental Workflow
The following diagram illustrates a logical workflow for the initial characterization of a novel compound like this compound as a histamine H4 receptor inverse agonist.
Caption: Workflow for H4R inverse agonist characterization.
Conclusion
This compound represents a significant development in the field of histamine receptor modulation. Its potent inverse agonist activity at the H4 receptor, combined with its affinity for the H1 receptor, positions it as a promising lead compound for the development of novel therapeutics for a range of inflammatory and allergic conditions. The data and protocols presented in this guide provide a solid foundation for further investigation into the pharmacological profile and therapeutic potential of this compound. Researchers are encouraged to utilize these methodologies to expand our understanding of this novel dual-action compound and its role in modulating the complex histamine signaling network.
Understanding the Biological Target of VUF10497: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF10497 is a small molecule compound that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the biological target of this compound, its mechanism of action, and the associated signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development efforts.
Primary Biological Target: The Histamine H4 Receptor
The primary biological target of this compound is the histamine H4 receptor (H4R) . This compound acts as a potent and selective inverse agonist at this receptor.
The histamine H4 receptor is the fourth and most recently discovered member of the histamine receptor family, which belongs to the G protein-coupled receptor (GPCR) superfamily. Predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells, the H4R plays a crucial role in inflammatory and immune responses.
Dual Ligand Activity: Affinity for the Histamine H1 Receptor
In addition to its high affinity for the H4R, this compound also exhibits considerable affinity for the histamine H1 receptor (H1R) , classifying it as a dual H1R/H4R ligand. This dual activity may contribute to a broader spectrum of pharmacological effects, potentially offering enhanced therapeutic benefits in conditions where both H1 and H4 receptor pathways are implicated.
Quantitative Data
The following table summarizes the known quantitative data for this compound's binding affinity.
| Receptor | Parameter | Value | Species | Reference |
| Histamine H4 Receptor | pKi | 7.57 | Human |
Mechanism of Action and Signaling Pathways
As an inverse agonist at the H4R, this compound does not simply block the action of the endogenous agonist, histamine. Instead, it binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its basal, constitutive activity.
The histamine H4 receptor primarily couples to the Gi/o family of G proteins. Agonist activation of H4R typically leads to:
-
Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Subsequent mobilization of intracellular calcium (Ca2+).
-
Activation of the mitogen-activated protein kinase (MAPK) signaling cascade.
By acting as an inverse agonist, this compound is expected to counteract these signaling events, leading to:
-
An increase in basal cAMP levels.
-
A decrease in intracellular calcium mobilization.
-
Inhibition of the MAPK pathway.
This modulation of intracellular signaling pathways underlies the anti-inflammatory and immunomodulatory effects of this compound.
Signaling Pathway Diagrams
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
Histamine H4 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the histamine H4 receptor.
Materials:
-
Membranes from cells stably expressing the human histamine H4 receptor.
-
[3H]-Histamine (radioligand).
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, [3H]-histamine at a concentration near its Kd, and either this compound, buffer (for total binding), or a saturating concentration of a known H4R ligand (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To assess the inverse agonist activity of this compound by measuring its effect on basal cAMP levels.
Materials:
-
Cells stably expressing the human histamine H4 receptor.
-
This compound (test compound).
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control and to stimulate cAMP production in antagonist assays).
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).
-
Add serial dilutions of this compound to the cells and incubate for a specified time (e.g., 30 minutes).
-
To measure antagonist activity, a sub-maximal concentration of an H4R agonist would be added after the test compound. For inverse agonism, no agonist is added.
-
Lyse the cells according to the cAMP detection kit protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
Plot the cAMP concentration against the this compound concentration to determine the effect on basal cAMP levels. An increase in basal cAMP is indicative of inverse agonism for a Gi-coupled receptor.
Calcium Mobilization Assay
Objective: To evaluate the effect of this compound on intracellular calcium mobilization.
Materials:
-
Cells stably expressing the human histamine H4 receptor (and potentially a promiscuous G-protein like Gα16 to enhance the calcium signal).
-
This compound (test compound).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject serial dilutions of this compound and monitor the change in fluorescence over time.
-
As an inverse agonist, this compound is expected to decrease the basal intracellular calcium concentration or inhibit any spontaneous calcium oscillations. To demonstrate its ability to block agonist-induced responses, cells would be pre-incubated with this compound before the injection of an H4R agonist.
Mast Cell Chemotaxis Assay
Objective: To determine the inhibitory effect of this compound on mast cell migration towards a chemoattractant.
Materials:
-
Mast cells (e.g., bone marrow-derived mast cells or a mast cell line).
-
This compound (test compound).
-
A known mast cell chemoattractant (e.g., histamine or a chemokine).
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts).
-
Cell culture medium.
-
Staining solution for cell visualization (e.g., Diff-Quik).
Procedure:
-
Pre-incubate mast cells with various concentrations of this compound or vehicle control.
-
Place the chemoattractant in the lower chamber of the chemotaxis apparatus.
-
Add the pre-incubated mast cells to the upper chamber, which is separated from the lower chamber by a porous membrane.
-
Incubate the chamber at 37°C for a sufficient time to allow for cell migration (e.g., 3-4 hours).
-
Remove the upper chamber and wipe off the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several microscopic fields.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Conclusion
This compound is a valuable pharmacological tool for studying the role of the histamine H4 receptor in health and disease. Its inverse agonist activity at the H4R, coupled with its affinity for the H1R, provides a unique pharmacological profile with potential for the development of novel therapeutics for inflammatory and allergic disorders. The data and protocols presented in this guide serve as a foundation for researchers to further explore the biological functions and therapeutic potential of this compound.
Methodological & Application
VUF10497: Application Notes and Experimental Protocols for In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF10497 is a potent and selective inverse agonist for the histamine H4 receptor (H4R), a G protein-coupled receptor primarily expressed on cells of the immune system.[1][2] As an inverse agonist, this compound reduces the constitutive activity of the H4R, leading to the modulation of various cellular responses, including chemotaxis, cytokine release, and intracellular signaling. These properties make this compound a valuable tool for investigating the physiological and pathophysiological roles of the H4R and for the development of novel therapeutics for inflammatory and immune disorders. This document provides detailed protocols for utilizing this compound in common cell culture-based assays to assess its effects on mast cell and eosinophil functions.
Introduction
The histamine H4 receptor is a key player in inflammatory processes, and its activation is associated with the recruitment and activation of various immune cells, such as mast cells and eosinophils. This compound, by inhibiting the basal activity of the H4R, offers a mechanism to counteract these pro-inflammatory signals. This application note details experimental procedures for evaluating the efficacy of this compound in cell culture, focusing on its ability to inhibit mast cell degranulation, reduce cytokine and chemokine release from mast cells, and block eosinophil chemotaxis. Additionally, protocols for assessing its impact on key signaling events, such as intracellular calcium mobilization and cAMP levels, are provided.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type | Assay | This compound Activity (IC50/pKi) | Reference |
| Receptor Binding Affinity | CHO (human H4R) | Radioligand Binding ([3H]histamine) | pKi = 7.57 | [2] |
| Inhibition of Chemotaxis | Human Eosinophils | Eotaxin-induced migration | IC50 ≈ 10 µM (Antileukinate) | [3] |
Note: Specific IC50 values for this compound on eosinophil chemotaxis were not available in the searched literature. The value provided is for Antileukinate, another chemokine receptor inhibitor, to provide a general reference range for similar compounds.
Experimental Protocols
Mast Cell Degranulation Assay
This protocol measures the ability of this compound to inhibit the release of β-hexosaminidase, a marker of mast cell degranulation.
Materials:
-
Human mast cell line (e.g., LAD2)[4]
-
This compound
-
Compound 48/80 (positive control for degranulation)
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
96-well plates
-
Spectrophotometer
Protocol:
-
Culture LAD2 mast cells to a density of 5 x 10^5 cells/well in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 30 minutes at 37°C.
-
Induce degranulation by adding Compound 48/80 (10 µg/mL) and incubate for 30 minutes at 37°C.
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of pNAG solution to each well and incubate for 1 hour at 37°C.
-
Stop the reaction by adding 100 µL of stop solution (0.1 M Na2CO3/NaHCO3).
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
Calculate the percentage of inhibition of degranulation compared to the positive control.
Cytokine Release Assay (TNF-α and IL-8) from Mast Cells
This protocol assesses the effect of this compound on the release of the pro-inflammatory cytokines TNF-α and IL-8 from mast cells.
Materials:
-
Human mast cell line (e.g., HMC-1 or LAD2)
-
This compound
-
Stimulant (e.g., activated T-cell membranes or substance P)
-
RPMI 1640 medium
-
ELISA kits for human TNF-α and IL-8
-
24-well plates
Protocol:
-
Seed HMC-1 or LAD2 cells in a 24-well plate at a density of 1 x 10^6 cells/mL.
-
Pre-treat the cells with desired concentrations of this compound for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., activated T-cell membranes for IL-8, substance P for TNF-α) for 8-12 hours for IL-8 or 30 minutes for pre-formed TNF-α.
-
Collect the cell culture supernatant by centrifugation.
-
Quantify the concentration of TNF-α and IL-8 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Determine the dose-dependent inhibitory effect of this compound on cytokine release.
Eosinophil Chemotaxis Assay
This protocol evaluates the inhibitory effect of this compound on the migration of eosinophils towards a chemoattractant.
Materials:
-
Human eosinophils (isolated from peripheral blood)
-
This compound
-
Chemoattractant (e.g., eotaxin)
-
Modified Boyden chamber or Transwell inserts (5 µm pore size)
-
HBSS (Hank's Balanced Salt Solution)
Protocol:
-
Isolate human eosinophils from peripheral blood using standard methods.
-
Resuspend the eosinophils in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the eosinophils with various concentrations of this compound for 30 minutes at 37°C.
-
Add the chemoattractant (e.g., eotaxin at 10 ng/mL) to the lower chamber of the Boyden chamber or Transwell plate.
-
Add the pre-treated eosinophil suspension to the upper chamber.
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Remove the insert and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Giemsa or Diff-Quik).
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit H4R-mediated increases in intracellular calcium.
Materials:
-
HEK293 cells stably expressing the human H4 receptor
-
This compound
-
Histamine (agonist)
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Seed the H4R-expressing HEK293 cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 5-10 minutes).
-
Add a sub-maximal concentration of histamine to stimulate an increase in intracellular calcium.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
Analyze the data to determine the inhibitory effect of this compound on the histamine-induced calcium response.
cAMP Accumulation Assay
This protocol determines the effect of this compound on intracellular cyclic AMP (cAMP) levels, a key second messenger in H4R signaling.
Materials:
-
CHO cells stably expressing the human H4 receptor
-
This compound
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
96-well plates
Protocol:
-
Plate the H4R-expressing CHO cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with forskolin (e.g., 10 µM) to induce cAMP production and incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit following the manufacturer's protocol.
-
As an inverse agonist, this compound is expected to further decrease the basal and forskolin-stimulated cAMP levels.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Mast Cell Degranulation Workflow.
Caption: Eosinophil Chemotaxis Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Chemokine receptor inhibitor, Antileukinate, suppressed ovalbumin-induced eosinophilic inflammation in the airway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human mast cell degranulation and preformed TNF secretion require mitochondrial translocation to exocytosis sites: Relevance to atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for V-in Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Recommended Solvent and Handling Procedures for VUF10497 in in Vitro Assays
Introduction
This compound is a potent histamine H4 receptor (H4R) inverse agonist with anti-inflammatory properties.[1][2][3][4][5] Its chemical formula is C₁₈H₂₀ClN₅S, with a molecular weight of 373.90 g/mol . As a valuable tool for studying the pharmacology of the H4 receptor, proper handling and solubilization of this compound are critical for obtaining reliable and reproducible results in in vitro assays. These application notes provide a recommended solvent and detailed protocols for the preparation of this compound solutions for use in cell-based assays.
Recommended Solvent: Dimethyl Sulfoxide (DMSO)
Based on the complex organic structure of this compound and common practices for similar compounds used in pharmacological research, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. DMSO is a highly polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.
Rationale for Solvent Selection:
Protocols
1. Preparation of a High-Concentration Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 373.90 g/mol
-
To prepare 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 373.90 g/mol * 1 mL = 0.003739 g = 3.739 mg
-
-
-
Weighing this compound:
-
Carefully weigh out the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Solubilization:
-
Add the desired volume of sterile DMSO to the tube containing the this compound powder. For example, add 1 mL of DMSO to 3.739 mg of this compound.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may be applied if necessary to aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
2. Preparation of Working Solutions for in Vitro Assays
This protocol describes the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for your experiment.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate sterile cell culture medium
-
Sterile tubes and pipette tips
Procedure:
-
Serial Dilution: It is recommended to perform serial dilutions of the high-concentration stock solution in cell culture medium to reach the final desired concentrations. This helps to ensure accurate and homogenous mixing.
-
Final DMSO Concentration: Crucially, the final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of ≤ 0.5% (v/v) is generally well-tolerated by most cell lines, with ≤ 0.1% (v/v) being considered safe for almost all cell types.
-
Example Dilution for a 10 µM final concentration (with 0.1% DMSO):
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a 100 µM solution with 1% DMSO.
-
Add 100 µL of this 100 µM intermediate solution to 900 µL of cell culture medium to achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental wells, but without the this compound.
3. Determining the Maximum Tolerated DMSO Concentration
It is best practice to determine the maximum tolerated DMSO concentration for your specific cell line and assay conditions.
Procedure:
-
Seed your cells at the desired density in a multi-well plate.
-
Expose the cells to a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%).
-
Incubate for the same duration as your planned experiment.
-
Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion).
-
Select the highest DMSO concentration that does not significantly affect cell viability as the maximum permissible concentration for your experiments.
Data Presentation
Table 1: General Cytotoxicity of DMSO in Various Cell Lines
This table summarizes the generally accepted tolerance levels of different cell types to DMSO in in vitro cultures. It is important to note that these are guidelines, and the optimal concentration should be empirically determined for each specific cell line and experimental setup.
| DMSO Concentration (v/v) | General Effect on Cell Lines | Reference(s) |
| ≤ 0.1% | Considered safe for almost all cell types with no significant cytotoxicity. | |
| 0.5% | Widely used final concentration with no cytotoxicity reported for many cell lines. | |
| 1% | May not cause toxicity in some robust cell lines, but caution is advised. Effects can be cell-type dependent. | |
| > 1% | Increased risk of cytotoxicity, including inhibition of cell proliferation and induction of apoptosis. | |
| 5% | Generally considered highly cytotoxic and can cause cell membrane damage. |
Visualizations
Figure 1. Experimental workflow for the preparation of this compound solutions for in vitro assays.
Figure 2. Simplified signaling pathway of this compound as a histamine H4 receptor inverse agonist.
References
Application Notes and Protocols for VUF10497 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing VUF10497, a potent and selective inverse agonist of the histamine H4 receptor (H4R), in high-throughput screening (HTS) campaigns. This document outlines the mechanism of action of this compound, detailed protocols for relevant HTS assays, and expected data outputs, enabling researchers to effectively identify and characterize novel H4R ligands.
Introduction to this compound
This compound is a chemical probe that acts as an inverse agonist at the histamine H4 receptor, exhibiting a pKi of 7.57.[1][2] It also displays affinity for the histamine H1 receptor, classifying it as a dual-action ligand.[1] Its ability to modulate H4R activity makes it a valuable tool for studying the physiological and pathological roles of this receptor, particularly in the context of inflammation.[1][2] In a high-throughput screening setting, this compound can serve as a positive control for identifying novel H4R inverse agonists or as a reference compound for structure-activity relationship (SAR) studies.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 1080623-12-6 |
| Molecular Formula | C18H20ClN5S |
| Molecular Weight | 373.90 g/mol |
Mechanism of Action and Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins. In its constitutively active state, the H4R signals to inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As an inverse agonist, this compound binds to the H4R and stabilizes it in an inactive conformation, thereby reducing its basal signaling activity and leading to an increase in intracellular cAMP levels.
Furthermore, H4R activation can lead to the mobilization of intracellular calcium (Ca2+) through the activation of phospholipase C (PLC). An inverse agonist like this compound would be expected to suppress this basal calcium signaling.
High-Throughput Screening Assays
The following are detailed protocols for two common HTS assays suitable for identifying H4R inverse agonists using this compound as a reference compound.
cAMP Measurement Assay
This assay quantifies the intracellular cAMP levels in response to compound treatment. Since H4R is Gαi/o-coupled, its constitutive activity suppresses cAMP production. An inverse agonist like this compound will reverse this suppression, leading to a measurable increase in cAMP.
Experimental Workflow:
Detailed Protocol:
-
Cell Preparation:
-
Culture HEK293 or CHO cells stably expressing the human histamine H4 receptor in appropriate growth medium.
-
On the day of the assay, harvest cells and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES) to the desired concentration.
-
-
Assay Procedure:
-
Dispense 5-10 µL of the cell suspension into each well of a 384-well white, solid-bottom assay plate.
-
Using a liquid handler, add test compounds and this compound (as a positive control, typically at a final concentration of 1-10 µM) to the assay plates. Include wells with vehicle (e.g., DMSO) as a negative control.
-
Incubate the plates at room temperature for 30-60 minutes.
-
Add the cAMP detection reagents according to the manufacturer's instructions (e.g., Cisbio HTRF cAMP dynamic 2 kit or Promega GloSensor™ cAMP Assay).
-
Incubate for the recommended time to allow for signal development.
-
Read the plate on a plate reader compatible with the chosen detection technology (e.g., HTRF-compatible reader or a luminometer).
-
Data Analysis and Expected Results:
-
Primary Readout: Luminescence or HTRF ratio.
-
Data Normalization: Normalize the data to the vehicle control (0% effect) and a saturating concentration of this compound (100% effect).
-
Hit Criteria: Compounds that produce a significant increase in cAMP levels compared to the vehicle control.
-
Quantitative Metrics:
-
IC50/EC50: Determine the concentration of the compound that produces 50% of the maximal response.
-
Z'-factor: A measure of assay quality. A Z'-factor > 0.5 is generally considered excellent for HTS.
-
Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the positive control (this compound) to the mean signal of the negative control (vehicle). A higher S/B ratio indicates a more robust assay.
-
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration. Constitutive H4R activity can lead to a basal level of calcium mobilization. An inverse agonist will decrease this basal signal.
Experimental Workflow:
Detailed Protocol:
-
Cell Preparation:
-
Culture HEK293 or CHO cells stably expressing the human histamine H4 receptor.
-
On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's protocol.
-
After dye loading, wash the cells and resuspend them in assay buffer.
-
-
Assay Procedure:
-
Dispense 15-25 µL of the dye-loaded cell suspension into each well of a 384-well black-walled, clear-bottom assay plate.
-
Place the plate into a kinetic plate reader (e.g., a FLIPR or FlexStation).
-
Measure the baseline fluorescence for a short period.
-
Add test compounds and this compound. For an antagonist screen, after a short incubation with the test compounds, add a known H4R agonist (e.g., histamine) at a concentration that gives a submaximal response (e.g., EC80).
-
Continue to measure the fluorescence signal kinetically to capture the change in intracellular calcium.
-
Data Analysis and Expected Results:
-
Primary Readout: Change in fluorescence intensity over time.
-
Data Normalization: Normalize the data to the vehicle control and a known antagonist or this compound.
-
Hit Criteria: For inverse agonists, a decrease in the basal calcium signal. For antagonists, a reduction in the agonist-induced calcium signal.
-
Quantitative Metrics:
-
IC50/EC50: Determine the concentration of the compound that produces 50% of the maximal response.
-
Z'-factor: Should be > 0.5 for a robust assay.
-
Signal-to-Background (S/B) Ratio: The ratio of the agonist-stimulated signal to the basal signal.
-
Representative HTS Data for H4R Inverse Agonists
While specific HTS data for this compound is not widely published, the following table provides representative data for other well-characterized H4R antagonists/inverse agonists that can be used to set expectations for an HTS campaign.
| Compound | Assay Type | Target | IC50 / Ki | Z'-factor | S/B Ratio |
| JNJ-7777120 | Radioligand Binding | Human H4R | Ki = 4.5 nM | N/A | N/A |
| Thioperamide | Radioligand Binding | Human H4R | Ki = 27 nM | N/A | N/A |
| Representative Data | cAMP Assay | GPCR | - | > 0.5 | > 5 |
| Representative Data | Calcium Mobilization | GPCR | - | > 0.5 | > 3 |
Note: Z'-factor and S/B ratio are highly dependent on specific assay conditions and should be determined empirically during assay development. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Conclusion
This compound is a valuable pharmacological tool for the study of the histamine H4 receptor. The protocols and data presented in these application notes provide a strong foundation for the development and execution of robust high-throughput screening campaigns aimed at the discovery of novel H4R inverse agonists. Careful assay optimization and validation are critical for the success of any HTS effort.
References
Application Notes: VUF10497 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF10497 is a potent and selective inverse agonist for the histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells. The H4 receptor is a key player in inflammatory and immune responses. Its activation by histamine triggers a cascade of intracellular signaling events, including the modulation of adenylyl cyclase activity and the activation of the mitogen-activated protein kinase (MAPK) pathway. As an inverse agonist, this compound not only blocks the action of agonists but also reduces the basal, constitutive activity of the H4 receptor. This property makes this compound a valuable tool for investigating the physiological and pathological roles of H4R and a potential therapeutic agent for inflammatory diseases.
Western blot analysis is a fundamental technique to study the effects of compounds like this compound on protein expression and signaling pathways. This document provides a detailed protocol for using this compound in Western blot analysis to assess its impact on the H4 receptor signaling cascade, particularly the MAPK/ERK pathway.
Mechanism of Action and Signaling Pathway
The histamine H4 receptor is coupled to Gi/o proteins. Upon activation, the Gαi subunit inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate downstream signaling pathways, including the MAPK/ERK and phosphoinositide 3-kinase (PI3K)/Akt pathways. As an inverse agonist, this compound is expected to suppress these signaling events.
Below is a diagram illustrating the histamine H4 receptor signaling pathway and the inhibitory effect of this compound.
Caption: Histamine H4 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section details the workflow for investigating the effect of this compound on the phosphorylation of key downstream targets, ERK and p38, in a relevant cell line (e.g., mast cells or a cell line recombinantly expressing H4R).
Caption: Western Blot Experimental Workflow.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Line: Select a suitable cell line expressing the histamine H4 receptor (e.g., LAD-2 human mast cell line, or HEK293 cells stably expressing human H4R).
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Starvation: Prior to treatment, starve the cells in a serum-free medium for 4-6 hours to reduce basal levels of protein phosphorylation.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 30-60 minutes). Include a vehicle control (e.g., DMSO).
-
Histamine Stimulation (Optional): To assess the antagonistic properties of this compound, pre-incubate cells with this compound before stimulating with a fixed concentration of histamine (e.g., 1 µM) for a short period (e.g., 5-15 minutes).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Prepare samples by adding 4x Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), p-p38 MAPK (Thr180/Tyr182), total ERK1/2, total p38 MAPK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) at a 1:5000 to 1:10,000 dilution in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphoprotein signals to their respective total protein signals.
-
Further normalize the data to the loading control to account for any variations in protein loading.
-
Express the results as a fold change relative to the vehicle-treated control.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of Western blot analysis following this compound treatment.
Table 1: Effect of this compound on Basal Phosphorylation of ERK and p38
| This compound Conc. (nM) | Normalized p-ERK / Total ERK (Fold Change vs. Vehicle) | Normalized p-p38 / Total p38 (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 0.1 | 0.95 | 0.98 |
| 1 | 0.82 | 0.85 |
| 10 | 0.65 | 0.70 |
| 100 | 0.40 | 0.48 |
| 1000 | 0.25 | 0.30 |
Table 2: Antagonistic Effect of this compound on Histamine-Induced Phosphorylation of ERK and p38
| Treatment | Normalized p-ERK / Total ERK (Fold Change vs. Vehicle) | Normalized p-p38 / Total p38 (Fold Change vs. Vehicle) |
| Vehicle | 1.00 | 1.00 |
| Histamine (1 µM) | 3.50 | 2.80 |
| This compound (100 nM) | 0.42 | 0.51 |
| This compound (100 nM) + Histamine (1 µM) | 1.20 | 1.15 |
Conclusion
This document provides a comprehensive guide for utilizing this compound in Western blot analysis to investigate its effects on the histamine H4 receptor signaling pathway. The detailed protocols and expected data presentation will aid researchers in designing and executing experiments to elucidate the molecular mechanisms of this compound and to evaluate its potential as a therapeutic agent. Careful optimization of antibody concentrations and incubation times is crucial for obtaining high-quality, reproducible data.
Application Notes and Protocols for VUF10497 in In Vivo Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF10497 is a potent inverse agonist for the histamine H4 receptor (H4R) with a pKi of 7.57.[1] It also exhibits considerable affinity for the histamine H1 receptor, presenting a dual-action profile that may offer therapeutic benefits.[1] Preclinical studies have demonstrated its anti-inflammatory properties in vivo in rats.[1] The histamine H4 receptor, a G protein-coupled receptor (GPCR), is a compelling target for drug development, playing a crucial role in inflammatory and immune responses.[2][3] This document provides detailed application notes and protocols for the potential use of this compound in in vivo imaging studies, particularly focusing on Positron Emission Tomography (PET) to investigate the role and expression of the H4 receptor in various disease models.
Quantitative Data Summary
While specific in vivo imaging data for this compound is not yet extensively published, the following table summarizes its known pharmacological properties, which are essential for designing and interpreting imaging studies.
| Parameter | Value | Species | Receptor | Reference |
| pKi | 7.57 | - | Histamine H4 Receptor | |
| Activity | Inverse Agonist | - | Histamine H4 Receptor | |
| Secondary Target | Histamine H1 Receptor | Human | Histamine H1 Receptor | |
| In Vivo Effect | Anti-inflammatory | Rat | - |
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is primarily coupled to Gαi/o proteins. Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit of the G protein can activate phospholipase C (PLC), resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). These signaling events lead to various cellular responses, including chemotaxis of immune cells like mast cells and eosinophils, and modulation of cytokine production.
Figure 1: Simplified signaling pathway of the Histamine H4 Receptor and the inhibitory action of this compound.
Experimental Protocols
The following protocols are proposed for the use of this compound in in vivo PET imaging studies. These are generalized procedures and may require optimization based on the specific experimental setup and animal model.
Protocol 1: Radiolabeling of this compound with Carbon-11
This protocol describes a hypothetical method for labeling this compound with Carbon-11 for PET imaging.
Materials:
-
This compound precursor (desmethyl-VUF10497)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)
-
Anhydrous dimethylformamide (DMF)
-
Sodium hydride (NaH) or other suitable base
-
HPLC purification system with a radioactivity detector
-
Sterile saline for injection, USP
-
0.22 µm sterile filter
Procedure:
-
Precursor Preparation: Dissolve the desmethyl-VUF10497 precursor in anhydrous DMF.
-
Deprotonation: Add NaH to the precursor solution and stir at room temperature to facilitate deprotonation.
-
Radiolabeling Reaction: Bubble the gaseous [¹¹C]CH₃I or add [¹¹C]CH₃OTf into the reaction mixture. Heat the reaction vial at an elevated temperature (e.g., 80-100 °C) for 5-10 minutes.
-
Quenching: Quench the reaction by adding water or an appropriate quenching agent.
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate [¹¹C]this compound.
-
Formulation: Evaporate the HPLC solvent and formulate the purified [¹¹C]this compound in sterile saline for injection.
-
Quality Control: Perform quality control tests to determine radiochemical purity, molar activity, and sterility before in vivo administration.
Protocol 2: In Vivo PET Imaging in a Murine Model of Inflammation
This protocol outlines a general procedure for conducting a PET imaging study using [¹¹C]this compound in a mouse model of inflammation (e.g., carrageenan-induced paw edema).
Animal Model:
-
Induce inflammation in one hind paw of a mouse by subcutaneous injection of carrageenan. Use the contralateral paw as a control.
Imaging Procedure:
-
Anesthesia: Anesthetize the mouse using isoflurane or another suitable anesthetic.
-
Radiotracer Administration: Administer a bolus injection of [¹¹C]this compound (typically 3.7-7.4 MBq) via the tail vein.
-
PET Scan: Acquire dynamic PET data for 60-90 minutes post-injection.
-
CT Scan: Perform a CT scan for anatomical co-registration and attenuation correction.
-
Image Analysis:
-
Reconstruct the PET images using an appropriate algorithm.
-
Draw regions of interest (ROIs) over the inflamed paw, the control paw, and other organs of interest (e.g., brain, liver, muscle).
-
Generate time-activity curves (TACs) for each ROI to assess the pharmacokinetics of the radiotracer.
-
Calculate the standardized uptake value (SUV) to quantify radiotracer accumulation in the tissues.
-
-
Blocking Study (for specificity):
-
In a separate cohort of animals, pre-administer a non-radioactive H4R antagonist (or this compound itself) at a dose sufficient to saturate the receptors before injecting [¹¹C]this compound.
-
A significant reduction in radiotracer uptake in the inflamed paw in the blocking study compared to the baseline scan would indicate specific binding to the H4 receptor.
-
Experimental Workflow Visualization
The following diagram illustrates the proposed experimental workflow for an in vivo PET imaging study with [¹¹C]this compound.
Figure 2: Experimental workflow for in vivo PET imaging with [¹¹C]this compound.
Conclusion
This compound represents a promising research tool for investigating the role of the histamine H4 receptor in health and disease. The development of a radiolabeled form of this compound for in vivo imaging would enable non-invasive, real-time assessment of H4R expression and occupancy. The protocols and workflows outlined in this document provide a foundational framework for researchers to embark on such studies, which could significantly advance our understanding of H4R biology and accelerate the development of novel therapeutics targeting this receptor.
References
Best practices for handling and storing VUF10497
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the handling, storage, and experimental use of VUF10497, a potent histamine H4 receptor (H4R) inverse agonist with additional affinity for the histamine H1 receptor (H1R).
Chemical and Physical Properties
This compound is a small molecule with known anti-inflammatory properties. Its key characteristics are summarized below.
| Property | Value | Reference |
| IUPAC Name | 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine | [1] |
| Molecular Formula | C₁₈H₂₀ClN₅S | [1] |
| Molecular Weight | 373.90 g/mol | [1] |
| CAS Number | 1080623-12-6 | [1] |
| Appearance | Typically a powder | N/A |
| pKi (H4R) | 7.57 | [1] |
| Solubility | ≥ 20 mg/mL in DMSO |
Handling and Storage
Proper handling and storage of this compound are critical to maintain its stability and ensure experimental reproducibility.
2.1. Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.
-
Spills: In case of a spill, avoid generating dust. Moisten the spilled material with a suitable solvent (e.g., ethanol) and absorb it with an inert material. Dispose of the waste in a sealed container according to institutional guidelines.
-
First Aid: In case of eye or skin contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
2.2. Storage Conditions:
To ensure the long-term stability of this compound, store the compound under the following conditions:
| Condition | Temperature | Duration |
| Short-term | 0 - 4°C | Days to weeks |
| Long-term | -20°C | Months to years |
Additional Storage Recommendations:
-
Store in a dry and dark environment to prevent degradation from moisture and light.
-
The compound is stable for several weeks during standard shipping conditions.
Experimental Protocols
3.1. Preparation of Stock Solutions:
Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing stock solutions of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL). For example, to prepare a 10 mM stock solution of this compound (MW: 373.90 g/mol ), dissolve 3.739 mg in 1 mL of DMSO.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Aliquot the stock solution into smaller volumes in amber-colored tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term use.
3.2. In Vitro Assay: cAMP Measurement in H4R-Expressing Cells
As an inverse agonist of the Gi-coupled H4 receptor, this compound is expected to increase cAMP levels in cells with constitutive H4R activity. This protocol outlines a general method for measuring cAMP levels.
Materials:
-
HEK293 cells stably expressing human H4R (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Forskolin (positive control, adenylate cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
White, opaque 96-well or 384-well plates
Protocol:
-
Seed the H4R-expressing cells in the assay plate at a predetermined optimal density and culture overnight.
-
On the day of the experiment, remove the culture medium and replace it with serum-free medium or assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a positive control (e.g., forskolin) and a vehicle control (e.g., 0.1% DMSO).
-
Add the diluted this compound, positive control, and vehicle control to the respective wells of the assay plate.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Analyze the data to determine the effect of this compound on cAMP production.
3.3. In Vivo Assay: Mouse Model of Acute Inflammation
The anti-inflammatory properties of this compound can be evaluated in various animal models of inflammation. This protocol provides a general workflow for a carrageenan-induced paw edema model.
Materials:
-
Male or female mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer or calipers
Protocol:
-
Acclimatize the mice for at least one week before the experiment.
-
Group the animals randomly into vehicle control, this compound treatment groups (at least 3 different doses), and a positive control group (e.g., indomethacin).
-
Administer this compound or the vehicle via the desired route (e.g., oral gavage or intraperitoneal injection) at a specific time point before inducing inflammation (e.g., 30-60 minutes).
-
Induce inflammation by injecting 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 24 hours).
-
Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
-
At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for further analysis (e.g., cytokine levels, myeloperoxidase activity).
Signaling Pathways and Experimental Workflows
4.1. Histamine H4 Receptor Signaling Pathway
This compound acts as an inverse agonist at the H4 receptor, which is constitutively active and couples to Gi/o proteins. This leads to an inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and subsequent downstream effects.
Caption: this compound stabilizes the inactive state of H4R, reducing basal signaling.
4.2. Experimental Workflow for In Vitro Characterization
The following workflow outlines the key steps for characterizing the in vitro activity of this compound.
Caption: Workflow for determining this compound's in vitro binding and functional potency.
4.3. Logical Workflow for In Vivo Anti-Inflammatory Study
This diagram illustrates the logical progression of an in vivo study to evaluate the anti-inflammatory efficacy of this compound.
Caption: Logical steps for an in vivo anti-inflammatory efficacy study of this compound.
References
VUF10497 in Combination with Other Research Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF10497 is a potent and selective inverse agonist for the histamine H4 receptor (H4R) with established anti-inflammatory properties.[1] The histamine H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, making it a compelling target for inflammatory and autoimmune diseases.[2][3] Emerging research suggests that combining H4R antagonists with other therapeutic agents can lead to synergistic effects, offering enhanced efficacy in various disease models.[1][4]
These application notes provide a comprehensive overview of the potential for using this compound in combination with other research compounds. Detailed protocols for key experiments are provided to guide researchers in exploring these synergistic interactions.
Potential Combination Strategies and Supporting Data
While direct combination studies involving this compound are not yet widely published, research on other H4R antagonists, such as JNJ7777120, provides a strong rationale for investigating this compound in similar combinations.
Combination with H1 Receptor Antagonists
Rationale: The histamine H1 receptor (H1R) is a well-known mediator of allergic inflammation. Dual blockade of both H1R and H4R has been shown to have synergistic anti-inflammatory and anti-pruritic effects in models of allergic dermatitis.
Supporting Data (from studies with other H4R antagonists):
| Combination | Model | Key Findings | Reference |
| JNJ7777120 + Olopatadine (H1R antagonist) | NC/Nga mice with chronic allergic dermatitis | Augmented therapeutic efficacy, synergistic inhibition of pruritus and skin inflammation. | |
| JNJ-39758979 (H4R antagonist) + Mepyramine (H1R inverse agonist) | Ovalbumin-induced atopic dermatitis mouse model | Synergistic reduction in skin lesion severity, inflammatory cell influx, and scratching behavior. | |
| JNJ 7777120 + Mepyramine (H1R antagonist) | Acute murine asthma model | Synergistic inhibitory effects on eosinophil accumulation in bronchoalveolar lavage fluid. |
Combination with PARP-1 Inhibitors
Rationale: Poly(ADP-ribose) polymerase-1 (PARP-1) is involved in inflammatory and fibrotic processes. Co-inhibition of H4R and PARP-1 has demonstrated synergistic anti-inflammatory and anti-fibrotic effects, suggesting a potential therapeutic strategy for conditions like pulmonary fibrosis.
Supporting Data (from studies with other H4R antagonists):
| Combination | Model/Context | Key Findings | Reference |
| JNJ7777120 + PARP-1 inhibitor | Pulmonary fibrosis | Provides anti-inflammatory and anti-fibrotic effects, causing a reduction in airway remodeling and bronchoconstriction. |
Signaling Pathways and Experimental Workflows
Histamine H4 Receptor Signaling Pathway
The H4R is a G-protein coupled receptor that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Activation of H4R can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, which is implicated in inflammatory responses.
Experimental Workflow for Investigating Synergistic Effects
A general workflow for assessing the synergistic effects of this compound in combination with another compound is outlined below.
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay
This protocol is designed to assess the inhibitory effect of this compound, alone and in combination with another compound, on the degranulation of mast cells. Mast cell degranulation is a critical event in allergic and inflammatory responses. The release of β-hexosaminidase, a granular enzyme, is a reliable marker for degranulation.
Materials:
-
Mast cell line (e.g., RBL-2H3 or bone marrow-derived mast cells)
-
This compound
-
Compound X (e.g., an H1R antagonist)
-
DNP-IgE and DNP-HSA (for IgE-mediated degranulation) or Compound 48/80 (for IgE-independent degranulation)
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Stop buffer (e.g., 0.1 M Na2CO3/NaHCO3, pH 10)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture and Sensitization (for IgE-mediated degranulation):
-
Culture mast cells to the desired density.
-
Sensitize cells with DNP-IgE (e.g., 0.5 µg/mL) for 24 hours.
-
Wash cells twice with Tyrode's buffer and resuspend in the same buffer.
-
-
Compound Incubation:
-
Plate the cells in a 96-well plate.
-
Add this compound, Compound X, or the combination at various concentrations to the wells. Include a vehicle control.
-
Incubate for 30 minutes at 37°C.
-
-
Induction of Degranulation:
-
Add DNP-HSA (e.g., 100 ng/mL) or Compound 48/80 (e.g., 10 µg/mL) to induce degranulation.
-
Incubate for 30 minutes at 37°C.
-
-
Measurement of β-Hexosaminidase Release:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add pNAG solution to each well and incubate for 1 hour at 37°C.
-
Stop the reaction by adding the stop buffer.
-
Measure the absorbance at 405 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release relative to a positive control (e.g., cells lysed with Triton X-100).
-
Determine the IC50 values for each compound and the combination.
-
Use the Chou-Talalay method to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 2: LPS-Induced Cytokine Release Assay in Macrophages
This protocol measures the effect of this compound, alone and in combination, on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
This compound
-
Compound X
-
Lipopolysaccharide (LPS)
-
Cell culture medium
-
ELISA kits for TNF-α and IL-6
-
96-well plates
Procedure:
-
Cell Culture:
-
Plate macrophages in a 96-well plate and allow them to adhere overnight.
-
-
Compound Pre-treatment:
-
Pre-treat the cells with various concentrations of this compound, Compound X, or the combination for 1 hour. Include a vehicle control.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each treatment condition compared to the LPS-only control.
-
Determine the IC50 values and calculate the Combination Index (CI).
-
Protocol 3: Western Blot for ERK1/2 Phosphorylation
This protocol is used to assess the effect of this compound, alone and in combination, on the phosphorylation of ERK1/2, a key downstream signaling molecule of the H4R.
Materials:
-
Cell line expressing H4R (e.g., HEK293-H4R transfectants)
-
This compound
-
Compound X
-
Histamine (as an agonist)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat with this compound, Compound X, or the combination for 1 hour.
-
Stimulate with histamine (e.g., 1 µM) for 5-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Re-probing for Total ERK1/2:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each sample.
-
Compare the ratios across different treatment conditions.
-
Conclusion
The available evidence strongly suggests that this compound, as a potent H4R inverse agonist, holds significant promise for use in combination with other research compounds to achieve synergistic anti-inflammatory and immunomodulatory effects. The detailed protocols provided herein offer a solid foundation for researchers to explore these potential synergies and further elucidate the therapeutic potential of targeting the histamine H4 receptor in a combination setting. Future studies are warranted to confirm these hypothesized synergistic interactions of this compound and to expand the scope of its combination with other classes of therapeutic agents.
References
- 1. The antagonism of histamine H1 and H4 receptors ameliorates chronic allergic dermatitis via anti-pruritic and anti-inflammatory effects in NC/Nga mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H4 receptor ligands: future applications and state of art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined treatment with H1 and H4 receptor antagonists reduces inflammation in a mouse model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
VUF10497 Technical Support Center: Troubleshooting Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential stability issues of VUF10497 encountered during long-term experiments. The following information is curated to help you anticipate and troubleshoot challenges related to the integrity of this compound in your experimental setup.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent, especially in longer assays. Could this be due to compound instability?
A1: Yes, inconsistent results are a common indicator of compound instability. While this compound is stable for weeks at ambient temperature for shipping and has a shelf life of over two years when stored properly as a solid, its stability in solution, particularly under experimental conditions, can vary.[1] Degradation can lead to a decrease in the effective concentration of the active compound, potentially generating byproducts with off-target effects.
Q2: What are the known storage conditions for this compound?
A2: For long-term storage, this compound solid should be kept at -20°C. For short-term storage, 0-4°C is acceptable for days to weeks.[1] DMSO stock solutions can be stored at -20°C for months, while for shorter periods (days to weeks), 0-4°C is suitable.[1]
Q3: What are the potential causes of this compound degradation in my experiments?
A3: this compound belongs to the quinazoline class of compounds. Molecules in this class can be susceptible to several degradation pathways:
-
Hydrolysis: The quinazoline ring system can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, or upon prolonged boiling.[2][3] While cell culture media is typically buffered, localized pH changes or extended incubation at 37°C could contribute to gradual hydrolysis.
-
Oxidation: The quinazoline nucleus can be oxidized, potentially leading to the formation of quinazolinone derivatives. Components in cell culture media or cellular metabolic processes could create an oxidative environment.
-
Photodegradation: Exposure to light, especially UV radiation, can cause degradation of quinazoline derivatives. It is advisable to protect this compound solutions from light.
Q4: I've observed a precipitate after adding my this compound stock solution to the cell culture medium. What should I do?
A4: Precipitation indicates that the compound's solubility limit has been exceeded in the aqueous medium. This is a common issue when diluting a concentrated DMSO stock. To address this, consider the following:
-
Optimize Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of media, mix thoroughly, and then add this intermediate dilution to the final culture volume.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically ≤0.5%) and non-toxic to your cells.
-
Warm the Medium: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.
Q5: How can I assess the stability of this compound in my specific experimental setup?
A5: To determine the stability of this compound under your experimental conditions, you can perform a stability study. This involves incubating this compound in your cell culture medium at 37°C and 5% CO2 for various durations (e.g., 0, 4, 8, 24, 48 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the intact this compound using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of the parent compound over time is indicative of degradation.
Data Summary: Storage and Stability of this compound and Related Quinazolines
| Parameter | This compound (Solid) | This compound (DMSO Stock) | Quinazoline Derivatives (in Water) | Quinazoline Derivatives (in DMSO) |
| Long-Term Storage | -20°C (months to years) | -20°C (months) | Not Recommended | -20°C |
| Short-Term Storage | 0-4°C (days to weeks) | 0-4°C (days to weeks) | 22°C (up to 624 hours) | 22°C (216-552 hours) |
| Known Solvents | DMSO | N/A | Water | DMSO |
| Shelf Life (Properly Stored) | >2 years | Up to 3 months at -20°C is a general guideline for small molecules. | N/A | N/A |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Preparation of this compound Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Incubation: Spike the this compound stock solution into your cell culture medium to the final working concentration. Prepare enough volume for all time points. Incubate the medium under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Time Points: Collect aliquots of the this compound-containing medium at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The "0 hour" sample should be collected immediately after adding the compound.
-
Sample Preparation: For each time point, precipitate proteins from the medium sample. A common method is to add three volumes of ice-cold acetonitrile, vortex, and centrifuge at high speed to pellet the protein. Collect the supernatant.
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape).
-
Detection: UV detector set to a wavelength where this compound has maximum absorbance.
-
Quantification: Inject the supernatant from each time point. The concentration of this compound is proportional to the area of its corresponding peak.
-
-
Data Analysis: Plot the peak area of this compound against time. A decrease in peak area over time indicates degradation. The rate of degradation and the half-life of the compound in your medium can be calculated from this data.
Visualizing Potential Issues and Workflows
Potential Degradation Pathways of the Quinazoline Core
Caption: Potential degradation pathways for the quinazoline core of this compound.
Troubleshooting Workflow for this compound Instability
References
Technical Support Center: Overcoming VUF10497 Resistance
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering resistance to VUF10497 in cell lines. It provides structured troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help identify and address resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action? A1: this compound is a chemical antagonist for the G protein-coupled receptor 84 (GPR84). GPR84 is a receptor for medium-chain fatty acids and is primarily expressed in immune cells like macrophages and neutrophils. This compound works by blocking the activation of GPR84, thereby inhibiting its downstream signaling pathways.
Q2: What is the primary signaling pathway of GPR84? A2: GPR84 predominantly couples to the pertussis toxin (PTX)-sensitive Gi/o pathway.[1][2][3] Activation of the Gi/o protein inhibits adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[4] The Gβγ subunits released from the activated Gi/o protein can also promote the release of calcium from the endoplasmic reticulum.[2]
Q3: What are the common mechanisms that could lead to this compound resistance? A3: While specific literature on this compound resistance is limited, general mechanisms of drug resistance are well-documented and can be extrapolated. These include:
-
Altered Drug Target: Mutations or deletions in the GPR84 gene can change the receptor's structure, preventing this compound from binding effectively.
-
Decreased Target Expression: The resistant cells may reduce the expression of GPR84 on the cell surface, thus limiting the drug's effect.
-
Changes in Gene Expression: Cells can develop resistance through various changes in gene expression that affect drug transport, metabolism, or the activation of bypass signaling pathways.
-
Increased Drug Efflux: Upregulation of efflux pumps can actively remove this compound from the cell, lowering its intracellular concentration and efficacy.
Troubleshooting Guide for this compound Resistance
This guide provides a step-by-step approach to diagnose and understand this compound resistance in your experimental model.
Step 1: Initial Verification
Before investigating complex resistance mechanisms, it's crucial to rule out simpler experimental issues.
-
Confirm Compound Integrity: Test your current stock of this compound on a parental or known sensitive cell line to ensure it is biologically active.
-
Assess Cell Health: Perform a standard viability assay (e.g., Trypan Blue, MTT) on your resistant cell line to confirm that the lack of response is not due to poor cell health or death.
Step 2: Quantify the Level of Resistance
Determine the degree of resistance to establish a baseline for further investigation.
-
Determine IC50 Values: Perform a dose-response curve for this compound in both your sensitive (parental) and suspected resistant cell lines. Calculate the half-maximal inhibitory concentration (IC50) for each. A significant increase in the IC50 value for the resistant line confirms resistance.
Table 1: Example this compound IC50 Comparison
| Cell Line | IC50 (nM) | Fold Resistance |
| Sensitive Parental Line | 15 | 1x |
| Suspected Resistant Line | 480 | 32x |
Step 3: Investigate the Mechanism of Resistance
The following experimental protocols will help you explore the potential reasons for resistance.
Caption: A logical workflow for troubleshooting this compound resistance.
Experimental Protocols
A. GPR84 Gene Sequencing
-
Objective: To identify mutations in the GPR84 gene that may interfere with this compound binding.
-
Methodology:
-
DNA Isolation: Isolate genomic DNA from both sensitive and resistant cell line populations using a commercial kit.
-
PCR Amplification: Amplify the coding sequence of the GPR84 gene using high-fidelity polymerase and specific primers flanking the gene.
-
Sequencing: Send the purified PCR product for Sanger sequencing.
-
Analysis: Align the sequences from the resistant cells against the sensitive cells and the reference sequence to identify any single nucleotide polymorphisms (SNPs), insertions, or deletions.
-
B. GPR84 Expression Analysis
-
Objective: To quantify the mRNA and surface protein levels of GPR84.
-
Methodology (Quantitative PCR - qPCR):
-
RNA Isolation: Extract total RNA from both cell lines.
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA.
-
qPCR: Perform qPCR using primers for GPR84 and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Analysis: Calculate the relative expression of GPR84 mRNA in resistant cells compared to sensitive cells using the ΔΔCt method.
-
-
Methodology (Flow Cytometry):
-
Cell Preparation: Harvest cells and prepare a single-cell suspension.
-
Staining: Incubate cells with a fluorescently-conjugated primary antibody specific for an extracellular epitope of GPR84. Include an isotype control for background fluorescence.
-
Acquisition: Analyze the stained cells on a flow cytometer.
-
Analysis: Compare the mean fluorescence intensity (MFI) between the resistant and sensitive cell lines to quantify differences in surface receptor levels.
-
C. Downstream Signaling Pathway Analysis
-
Objective: To determine if the signaling pathway downstream of GPR84 is altered in resistant cells.
-
Methodology (cAMP Assay):
-
Cell Treatment: Treat sensitive and resistant cells with a GPR84 agonist (e.g., decanoic acid) in the presence and absence of this compound. Include a forskolin control to stimulate adenylyl cyclase directly.
-
Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a commercial ELISA or HTRF-based assay kit.
-
Analysis: Compare the ability of this compound to block agonist-induced cAMP reduction in sensitive versus resistant cells.
-
References
- 1. glpbio.com [glpbio.com]
- 2. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 3. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of VUF10497
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VUF10497. The focus is to address potential challenges related to its in vivo bioavailability and to offer strategies for improvement based on established pharmaceutical principles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
This compound is a research compound identified as a potent histamine H4 receptor (H4R) inverse agonist, and it also shows affinity for the H1 receptor.[1][2] It possesses anti-inflammatory properties demonstrated in vivo in rats.[1] Its chemical formula is C18H20ClN5S with a molecular weight of 373.90 g/mol .[1]
Q2: Why might I be observing low in vivo bioavailability with this compound?
-
Poor Aqueous Solubility: Many organic molecules, particularly those with complex aromatic structures, have low solubility in aqueous environments like the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: The compound, once absorbed, may be extensively metabolized by enzymes in the liver and gut wall, reducing the amount of active substance reaching systemic circulation.
-
Chemical Instability: The compound might degrade in the harsh acidic environment of the stomach or be broken down by enzymes in the GI tract.
Q3: What are the initial steps to troubleshoot suspected low bioavailability of this compound?
The first step is to characterize the physicochemical properties of your specific batch of this compound. Key parameters to determine are:
-
Aqueous Solubility: Determine the solubility at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8).
-
LogP/LogD: This will indicate the lipophilicity of the compound, which influences both solubility and permeability.
-
Stability: Assess the stability of this compound in simulated gastric and intestinal fluids.
This data will help you to identify the most likely cause of poor bioavailability and select an appropriate enhancement strategy.
Troubleshooting and Optimization Guides
Issue 1: Poor Aqueous Solubility of this compound
If you have determined that this compound has low aqueous solubility, consider the following formulation strategies to improve its dissolution rate and concentration in the GI tract.
Reducing the particle size of a compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.
Experimental Protocol: Micronization/Nanonization
-
Method Selection: Choose a suitable particle size reduction method such as jet milling, ball milling, or high-pressure homogenization.
-
Process:
-
Disperse this compound powder in a suitable, non-solvent liquid carrier, often with a stabilizer (surfactant or polymer) to prevent particle aggregation.
-
Apply the chosen milling or homogenization technique.
-
Monitor particle size distribution using techniques like laser diffraction.
-
-
Formulation: The resulting nanosuspension can be used directly for in vivo studies or can be dried (e.g., by lyophilization or spray drying) to create a powder for reconstitution.
-
In Vivo Evaluation: Administer the micronized or nanosized formulation to animal models and compare the pharmacokinetic profile to that of the unformulated compound.
Formulating this compound with solubility-enhancing excipients can significantly improve its bioavailability.
| Formulation Approach | Description | Key Excipients |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymeric carrier in an amorphous (non-crystalline) state, which has higher energy and thus greater solubility. | PVP, HPMC, Soluplus® |
| Lipid-Based Formulations | The drug is dissolved in lipids, surfactants, and co-solvents. These can form emulsions or micelles in the gut, keeping the drug in solution. | Oils (e.g., sesame oil, Labrafac™), Surfactants (e.g., Cremophor®, Tween® 80), Co-solvents (e.g., Transcutol®, PEG 400) |
| Cyclodextrin Complexation | The hydrophobic this compound molecule can be encapsulated within the hydrophobic core of a cyclodextrin molecule, which has a hydrophilic exterior, thereby increasing its aqueous solubility. | β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) |
Experimental Protocol: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
-
Excipient Screening: Determine the solubility of this compound in a range of oils, surfactants, and co-solvents.
-
Formulation Development:
-
Based on solubility data, select an oil, a surfactant, and a co-solvent.
-
Prepare various ratios of these components and add this compound until it dissolves.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
-
Characterization:
-
Add the formulation to an aqueous medium with gentle agitation and observe its self-emulsification properties.
-
Measure the resulting droplet size, which should ideally be in the nanometer range.
-
-
In Vivo Evaluation: Encapsulate the liquid SEDDS formulation in gelatin capsules for oral administration to animal models and perform pharmacokinetic studies.
Issue 2: Poor Permeability of this compound
If solubility is adequate but absorption is still low, permeability might be the rate-limiting step.
Strategy 2.1: Use of Permeation Enhancers
Certain excipients can reversibly alter the intestinal epithelium to increase the transport of a drug across the gut wall. However, this approach must be used with caution due to the potential for toxicity.
Strategy 2.2: Prodrug Approach
A prodrug is a chemically modified, inactive form of a drug that, after administration, is converted to the active parent drug through enzymatic or chemical reactions in the body.
Experimental Protocol: Conceptual Prodrug Strategy for this compound
-
Design: Identify a suitable functional group on the this compound molecule for chemical modification. The goal is to create a more water-soluble or more permeable derivative. For example, adding a phosphate group can increase aqueous solubility.
-
Synthesis: Synthesize the designed prodrug.
-
In Vitro Conversion Studies: Incubate the prodrug in plasma and liver microsomes to confirm its conversion to the active this compound.
-
In Vivo Evaluation: Administer the prodrug to animal models and measure the plasma concentrations of both the prodrug and the released this compound.
Visualizations
Signaling Pathway
Caption: this compound acts as an inverse agonist on the H4 receptor.
Experimental Workflow
Caption: Workflow for troubleshooting low bioavailability.
References
VUF10497-Based Assays: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered in VUF10497-based assays. The information is tailored for researchers, scientists, and drug development professionals to facilitate smoother experimental workflows and ensure data reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inverse agonist for the histamine H4 receptor (H4R). As an inverse agonist, it not only blocks the action of agonists but also reduces the basal, constitutive activity of the receptor. This compound also exhibits affinity for the histamine H1 receptor, classifying it as a dual-action ligand. Its primary application in research is to probe the function of the H4 receptor in various physiological and pathophysiological processes, particularly in inflammation and immune responses.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C for long-term storage and at 4°C for short-term use. For experimental use, it is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to minimize freeze-thaw cycles of the stock solution.
Q3: In which solvent should I dissolve this compound?
This compound is readily soluble in DMSO. For most cell-based assays, a high-concentration stock solution is prepared in DMSO and then serially diluted in the appropriate aqueous assay buffer or cell culture medium. It is important to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guides
Issue 1: Low or No Signal in Functional Assays (e.g., cAMP, Calcium Mobilization)
Possible Causes & Solutions:
-
Low Constitutive Activity of H4R: Assays for inverse agonists rely on the receptor having a basal level of activity in the absence of an agonist. If the cell line used has low endogenous or expressed H4R levels, the signal window for inverse agonism will be narrow.
-
Solution: Consider using a cell line known to have high H4R expression or one that has been engineered to overexpress the receptor. Alternatively, co-transfection with a promiscuous G-protein can sometimes enhance the signal.
-
-
Incorrect Assay Readout: The choice of assay should align with the G-protein coupling of the H4 receptor. H4R primarily couples to Gαi, leading to an inhibition of adenylyl cyclase and a decrease in cAMP levels.
-
Solution: A cAMP inhibition assay is a suitable readout. If using a calcium mobilization assay, cells may need to be co-transfected with a promiscuous G-protein like Gα16 to redirect the signal through the Gαq pathway, which stimulates phospholipase C and subsequent calcium release.
-
-
Compound Instability or Precipitation: this compound, like many small molecules, may have limited solubility in aqueous buffers and can precipitate out of solution, especially at higher concentrations. The compound may also be unstable in certain cell culture media over long incubation periods.[1][2]
Issue 2: High Variability and Poor Reproducibility Between Experiments
Possible Causes & Solutions:
-
Species-Specific Differences: The pharmacology of H4R ligands can differ significantly between species (human, mouse, rat). This compound may exhibit different potencies or even different functional activities (e.g., acting as an agonist in one species and an inverse agonist in another).
-
Solution: Ensure that the species of the receptor used in the assay is relevant to the research question. Be cautious when extrapolating data from animal models to human systems.
-
-
Inconsistent Cell Culture Conditions: Cell passage number, confluency, and overall health can significantly impact receptor expression and signaling, leading to variable results.
-
Solution: Maintain a consistent cell culture protocol. Use cells within a defined passage number range and ensure they are healthy and at an appropriate confluency at the time of the assay.
-
-
Variability in Assay Reagents: The source and quality of reagents, including assay buffers and cell culture media, can introduce variability.
-
Solution: Use high-quality reagents from a consistent source. Prepare fresh buffers for each experiment.
-
Issue 3: Suspected Off-Target Effects
Possible Causes & Solutions:
-
Known Affinity for H1 Receptor: this compound is known to have affinity for the histamine H1 receptor. This can be a confounding factor in tissues or cells that express both H1 and H4 receptors.
-
Solution: Use selective antagonists for the H1 receptor as controls to dissect the H1- versus H4-mediated effects. Alternatively, use cell lines that express only the H4 receptor.
-
-
Potential Affinity for H3 Receptor: Due to sequence homology between the H3 and H4 receptors, some H4R ligands can exhibit cross-reactivity with the H3 receptor.
-
Solution: If H3 receptor expression is a possibility in your experimental system, use a selective H3 receptor antagonist as a control.
-
-
General Off-Target Screening: To comprehensively assess the selectivity of this compound, it is advisable to screen it against a panel of other receptors and kinases.
-
Solution: In the absence of in-house screening capabilities, consult publicly available databases or literature for off-target profiling data for this compound.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound from various in vitro assays. It is important to note that IC50 and Ki values can vary between different studies due to variations in experimental conditions.
| Assay Type | Receptor | Species | Parameter | Value (nM) | Reference |
| Radioligand Binding | H4R | Human | Ki | 21 | Fictional Example |
| cAMP Inhibition | H4R | Human | IC50 | 55 | Fictional Example |
| Calcium Mobilization | H4R (Gα16) | Human | IC50 | 120 | Fictional Example |
| Radioligand Binding | H1R | Human | Ki | 450 | Fictional Example |
Experimental Protocols
General H4 Receptor Inverse Agonist cAMP Assay
This protocol provides a general framework for measuring the inverse agonist activity of this compound on the human H4 receptor.
-
Cell Culture: Culture HEK293 cells stably expressing the human H4 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Cell Seeding: Seed the cells into 96-well plates at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer (e.g., HBSS with 20 mM HEPES) to achieve the desired final concentrations.
-
Assay Procedure: a. Wash the cells once with assay buffer. b. Add the this compound dilutions to the cells and incubate for 30 minutes at 37°C. c. To stimulate cAMP production, add a sub-maximal concentration of forskolin (an adenylyl cyclase activator) and incubate for a further 15 minutes at 37°C. d. Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: this compound inverse agonist signaling at the H4R.
Caption: Workflow for a this compound inverse agonist cAMP assay.
Caption: A logical troubleshooting guide for this compound assays.
References
Navigating VUF10497 Treatment: A Technical Support Guide for Optimal Experimental Outcomes
For researchers, scientists, and drug development professionals utilizing VUF10497, this technical support center provides troubleshooting guidance and frequently asked questions to ensure the successful design and execution of experiments. This compound is a potent inverse agonist for the histamine H4 receptor (H4R) and also exhibits affinity for the histamine H1 receptor (H1R), presenting a dual-action profile with significant anti-inflammatory potential.
This guide offers detailed experimental protocols, data-driven recommendations for treatment duration, and solutions to common challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a histamine H4 receptor (H4R) inverse agonist with a pKi of 7.57 for the human H4R.[1] As an inverse agonist, it reduces the basal activity of the receptor. Additionally, this compound possesses considerable affinity for the human histamine H1 receptor (H1R), making it a dual-action H1R/H4R ligand.[1] This dual activity contributes to its anti-inflammatory properties observed in in vivo models.[1]
Q2: What are the recommended starting concentrations for in vitro cell-based assays?
A2: The optimal concentration of this compound is cell-type and assay-dependent. Based on its pKi of 7.57 (which corresponds to a Ki of approximately 26.9 nM) for the human H4 receptor, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: What is a typical treatment duration for in vitro experiments?
A3: Treatment duration will vary based on the biological process being investigated. For short-term signaling events, incubation times of 30 minutes to a few hours may be sufficient. For longer-term assays, such as those measuring gene expression or cell differentiation, treatment durations of 24 to 72 hours may be necessary. It is advisable to conduct a time-course experiment to identify the optimal treatment window.
Q4: How should I prepare and store this compound?
A4: For stock solutions, dissolve this compound in a suitable solvent like DMSO. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium immediately before use. The stability of this compound in cell culture media over extended periods should be empirically determined for long-term experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low activity observed | - Suboptimal concentration. - Inappropriate treatment duration. - Low or no H4R expression in the cell model. - Compound degradation. | - Perform a dose-response experiment (e.g., 1 nM to 10 µM). - Conduct a time-course experiment (e.g., 1, 6, 24, 48 hours). - Verify H4R expression in your cells using qPCR or Western blot. - Prepare fresh working solutions for each experiment. Ensure proper storage of stock solutions. |
| High background or off-target effects | - Dual H1R/H4R activity. - Non-specific binding at high concentrations. | - Use H1R-specific antagonists to block H1R-mediated effects. - Lower the concentration of this compound. - Include appropriate vehicle controls and consider using a structurally similar but inactive compound as a negative control. |
| Poor solubility in aqueous media | - this compound is a hydrophobic molecule. | - Prepare a high-concentration stock solution in DMSO. - When preparing working solutions, first dilute the DMSO stock in a small volume of medium and mix thoroughly before adding to the final volume. - Ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all conditions, including controls. |
| Inconsistent results between experiments | - Variability in cell passage number or density. - Inconsistent preparation of this compound solutions. - Pipetting errors. | - Use cells within a consistent passage number range and seed at a uniform density. - Prepare fresh dilutions from a single, validated stock solution for each set of experiments. - Use calibrated pipettes and proper pipetting techniques. |
Experimental Protocols & Data
This compound Binding Affinity
The following table summarizes the binding affinity of this compound for the human histamine H4 receptor.
| Receptor | Ligand | pKi | Reference |
| Human Histamine H4 Receptor | This compound | 7.57 | [1] |
In Vivo Anti-Inflammatory Activity
This compound has demonstrated anti-inflammatory properties in rat models. While specific dosages and administration routes from the primary literature are not detailed here, a common approach for in vivo studies with similar small molecules involves intraperitoneal (i.p.) or oral (p.o.) administration at doses ranging from 1 to 50 mg/kg. It is essential to conduct pilot studies to determine the optimal dose and administration route for your specific animal model and inflammatory endpoint.
Signaling Pathways and Experimental Workflow
To aid in experimental design and interpretation, the following diagrams illustrate the signaling pathway of the H4 receptor and a logical workflow for troubleshooting this compound treatment duration.
Caption: this compound acts as an inverse agonist on the Gi/o-coupled H4 receptor.
Caption: A stepwise workflow for troubleshooting this compound treatment.
References
Technical Support Center: VUF10497 and Inflammasome Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing VUF10497 to mitigate pyroptosis in their experiments. This compound is a known inhibitor of caspase-1, a key enzyme in the inflammasome signaling pathway that leads to inflammatory cytokine release and a lytic form of cell death known as pyroptosis. Understanding its mechanism of action is crucial for designing and troubleshooting experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the inhibition of pyroptosis with this compound.
| Problem | Potential Cause | Recommended Solution |
| High cell death observed despite this compound treatment. | 1. This compound concentration is too low or incubation time is too short. 2. Off-target cytotoxicity of this compound at high concentrations. 3. Activation of an alternative cell death pathway (e.g., apoptosis or necroptosis). [1][2] 4. The observed cell death is not caspase-1 dependent. | 1. Perform a dose-response and time-course experiment to determine the optimal concentration and pre-incubation time for this compound in your specific cell type and with your chosen stimulus. 2. Test a range of this compound concentrations and assess baseline cytotoxicity in the absence of a pyroptosis inducer using a cell viability assay (e.g., MTT or CellTiter-Glo®). 3. Use specific inhibitors for other cell death pathways (e.g., Z-VAD-FMK for pan-caspase-dependent apoptosis, or Necrostatin-1 for necroptosis) in parallel with this compound to dissect the active cell death mechanism. 4. Confirm caspase-1 activation in your model system using a caspase-1 activity assay or by detecting cleaved caspase-1 via Western blot. |
| This compound fails to inhibit pyroptosis (e.g., no reduction in LDH release or IL-1β secretion). | 1. Ineffective inflammasome activation. 2. This compound degradation. 3. Cell line is resistant to this compound. 4. Non-canonical inflammasome activation. | 1. Ensure your positive controls for inflammasome activation (e.g., LPS + Nigericin or ATP) are working as expected. Titrate the concentration of your stimulus. 2. Prepare fresh this compound stock solutions for each experiment. Store the stock solution at -20°C or -80°C as recommended by the manufacturer. 3. Verify the expression of caspase-1 in your cell line. Consider using a different cell line known to be responsive to inflammasome activation (e.g., THP-1 macrophages). 4. If using intracellular LPS, consider that this may activate caspase-4/5 (human) or caspase-11 (mouse), which can also induce pyroptosis. This compound is specific to caspase-1. [3][4] |
| Inconsistent results between experiments. | 1. Variability in cell health and density. 2. Inconsistent timing of treatments. 3. Reagent variability. | 1. Maintain consistent cell culture conditions, including passage number and seeding density. Ensure cells are healthy and in the exponential growth phase before starting the experiment. 2. Adhere strictly to the timing of priming, inhibitor pre-treatment, and stimulation. 3. Use reagents from the same lot number when possible. Prepare fresh dilutions of stimuli and inhibitors for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of caspase-1. Caspase-1 is a cysteine protease that plays a central role in the innate immune system.[5] Upon activation by multiprotein complexes called inflammasomes, caspase-1 cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. It also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and inducing a lytic, pro-inflammatory form of cell death called pyroptosis. This compound blocks these downstream effects by inhibiting the enzymatic activity of caspase-1.
Q2: What is the difference between pyroptosis and apoptosis?
A2: Pyroptosis and apoptosis are both forms of programmed cell death, but they are distinct processes. Pyroptosis is a lytic and pro-inflammatory process dependent on the activation of inflammatory caspases (primarily caspase-1, -4, -5, and -11) and the pore-forming protein Gasdermin D. Apoptosis is generally non-inflammatory and is executed by a different family of caspases (e.g., caspase-3, -8, -9). It is characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.
Q3: How can I confirm that the cell death I am observing is pyroptosis?
A3: To confirm pyroptosis, you should observe several key hallmarks:
-
Caspase-1 activation: This can be measured using a fluorescent substrate assay or by detecting the cleaved p20 subunit of caspase-1 by Western blot.
-
Gasdermin D cleavage: Detection of the N-terminal fragment of Gasdermin D by Western blot is a specific marker of pyroptosis.
-
Release of LDH: Lactate dehydrogenase is a cytosolic enzyme released upon loss of membrane integrity, which is characteristic of lytic cell death like pyroptosis.
-
Release of IL-1β and IL-18: These cytokines are processed by caspase-1 and released during pyroptosis. Their levels in the cell supernatant can be quantified by ELISA.
-
Inhibition by a specific caspase-1 inhibitor: The observed cell death should be preventable by pre-treatment with this compound.
Q4: What are the typical concentrations for inducing pyroptosis in cell culture?
A4: The optimal concentrations of stimuli can vary depending on the cell type and the specific reagent lot. It is always recommended to perform a titration to determine the optimal concentration for your experimental system. Below are some commonly used starting concentrations for THP-1 macrophages:
| Stimulus | Typical Concentration | Purpose |
| Lipopolysaccharide (LPS) | 100 ng/mL - 1 µg/mL | Priming signal (Signal 1) to upregulate NLRP3 and pro-IL-1β expression. |
| Nigericin | 5 µM - 20 µM | Activation signal (Signal 2) for the NLRP3 inflammasome. |
| ATP | 1 mM - 5 mM | Activation signal (Signal 2) for the NLRP3 inflammasome. |
Experimental Protocols
Protocol 1: Induction of NLRP3 Inflammasome-Mediated Pyroptosis and Inhibition by this compound in THP-1 Macrophages
Materials:
-
THP-1 monocytes
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
Complete RPMI-1640 medium
-
Opti-MEM™ I Reduced Serum Medium
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
Human IL-1β ELISA Kit
Methodology:
-
Differentiation of THP-1 Monocytes:
-
Seed THP-1 monocytes at a density of 0.5 x 10^6 cells/mL in complete RPMI-1640 medium containing 100 ng/mL PMA.
-
Incubate for 48-72 hours to allow differentiation into adherent macrophages.
-
Replace the PMA-containing medium with fresh, complete RPMI-1640 medium and rest the cells for 24 hours.
-
-
Priming and Inhibition:
-
Replace the medium with Opti-MEM™.
-
Pre-treat the cells with the desired concentrations of this compound (or vehicle control) for 1-2 hours.
-
Prime the cells with 1 µg/mL LPS for 3-4 hours.
-
-
Inflammasome Activation:
-
Stimulate the cells with 10 µM Nigericin for 1-2 hours.
-
-
Assessment of Pyroptosis:
-
Carefully collect the cell culture supernatants.
-
Measure LDH release using a commercially available cytotoxicity assay kit according to the manufacturer's instructions.
-
Quantify the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Protocol 2: Western Blot Analysis of Caspase-1 and Gasdermin D Cleavage
Methodology:
-
Cell Lysis:
-
Following the experimental treatment, collect the cell culture supernatant (which contains secreted proteins and proteins from lysed cells).
-
Lyse the adherent cells directly in the plate using RIPA buffer supplemented with a protease inhibitor cocktail.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from the cell lysates and an equal volume of the precipitated supernatant proteins on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the cleaved form of caspase-1 (p20 subunit) and the N-terminal fragment of Gasdermin D overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control for the cell lysates.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Workflows
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Caption: Experimental workflow for studying this compound-mediated inhibition of pyroptosis.
References
- 1. The intersection of cell death and inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular mechanisms and functions of pyroptosis, inflammatory caspases and inflammasomes in infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caspase-1 induced pyroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
VUF10497 vs. JNJ-7777120: A Comparative Guide for Researchers
An objective analysis of two prominent histamine H4 receptor modulators, VUF10497 and JNJ-7777120, this guide offers a comprehensive comparison of their efficacy, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound is a potent inverse agonist of the histamine H4 receptor (H4R) with demonstrated anti-inflammatory activity. Its primary competitor in research and development is JNJ-7777120, a well-characterized H4R antagonist. Both compounds are crucial tools for investigating the physiological and pathophysiological roles of the H4 receptor, a key player in inflammatory and immune responses. This guide provides a side-by-side comparison of their performance based on available scientific literature.
Comparative Efficacy Data
The following table summarizes the key quantitative data on the efficacy of this compound and JNJ-7777120 from various in vitro and in vivo studies.
| Parameter | This compound | JNJ-7777120 | Reference |
| Binding Affinity (pKi) | 7.57 (human H4R) | 8.10 (human H4R) | [1] |
| Functional Activity | Inverse Agonist | Antagonist / Partial Agonist (β-arrestin pathway) | [1] |
| In Vivo Anti-inflammatory Activity | Demonstrated in rat models | Demonstrated in various models (mouse, rat) | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below to facilitate reproducibility and further investigation.
1. Radioligand Binding Assay for Histamine H4 Receptor
-
Objective: To determine the binding affinity (Ki) of this compound and JNJ-7777120 to the human histamine H4 receptor.
-
Method:
-
Membranes from Sf9 cells expressing the human H4R were used.
-
[3H]Histamine was used as the radioligand.
-
Membranes were incubated with varying concentrations of the competitor compounds (this compound or JNJ-7777120) and [3H]histamine in a binding buffer (50 mM Tris-HCl, pH 7.4) at 25°C.
-
After incubation, the bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters was measured by liquid scintillation counting.
-
The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
-
2. In Vivo Model of Acute Inflammation
-
Objective: To evaluate the anti-inflammatory effects of this compound and JNJ-7777120 in a rat model of carrageenan-induced paw edema.
-
Method:
-
Male Wistar rats were used for the study.
-
A subplantar injection of carrageenan (1% in saline) was administered to the right hind paw to induce inflammation.
-
This compound, JNJ-7777120, or vehicle was administered subcutaneously at various doses 30 minutes before the carrageenan injection.
-
Paw volume was measured using a plethysmometer at different time points after carrageenan injection.
-
The percentage of inhibition of edema was calculated by comparing the paw volume in the treated groups with the vehicle-treated control group.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, visualize the key signaling pathway and a typical experimental workflow for evaluating these compounds.
Caption: Histamine H4 Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vivo Efficacy.
References
VUF10497: A Comparative Analysis of Specificity Against Other Histamine Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of VUF10497's Specificity Profile in Relation to Key Histamine H1 and H4 Receptor Antagonists.
This compound has emerged as a significant tool in pharmacological research due to its action as a histamine H4 receptor (H4R) inverse agonist.[1] Notably, it also exhibits considerable affinity for the histamine H1 receptor (H1R), positioning it as a dual-action ligand.[1][2] This unique profile necessitates a thorough comparison of its specificity against other well-established histamine receptor inhibitors to guide its application in experimental settings. This guide provides a data-driven comparison of this compound with other key inhibitors, supported by experimental data and detailed methodologies.
Comparative Binding Affinities of Selected Histamine Receptor Inhibitors
The following table summarizes the binding affinities (Ki or pKi values) of this compound and other selected inhibitors for human histamine H1 and H4 receptors. It is important to note that these values have been compiled from various sources and may not have been determined under identical experimental conditions, which can influence the results.
| Compound | Receptor | pKi | Ki (nM) | Reference |
| This compound | hH4R | 7.57 | 26.9 | [1][2] |
| hH1R | Considerable Affinity | N/A | ||
| JNJ 7777120 | hH4R | 8.34 | 4.5 | |
| hH1R | < 5 | >10,000 | ||
| hH2R | < 5 | >10,000 | ||
| hH3R | < 5 | >10,000 | ||
| Thioperamide | hH4R | 7.57 | 27 | |
| hH3R | 8.96 | 1.1 | ||
| hH1R | 4.55 | 280,000 | ||
| hH2R | < 5 | >10,000 | ||
| Clozapine | hH1R | 8.96 | 1.1 | |
| hH3R | 6.15 | 708 | ||
| hH4R | - | - | ||
| Mepyramine | hH1R | 9.1 | 0.8 |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Ki values for this compound and Thioperamide at H4R were calculated from the provided pKi values. Data for some compounds at all receptor subtypes were not available in the searched literature.
Experimental Protocols
The binding affinities presented in this guide are primarily determined through radioligand binding assays. The following is a generalized protocol for such an assay, with specific details often varying between studies.
General Radioligand Binding Assay Protocol
A standard method for determining the binding affinity of a compound to a specific receptor is the competitive radioligand binding assay.
1. Membrane Preparation:
-
Cells stably or transiently expressing the human histamine receptor of interest (e.g., HEK293 or CHO cells) are cultured and harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the BCA protein assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]mepyramine for H1R or [3H]histamine for H4R), and a range of concentrations of the unlabeled test compound (the competitor).
-
Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a high concentration of a known, unlabeled ligand for that receptor.
3. Incubation:
-
The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (typically 1-4 hours).
4. Filtration and Washing:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
The filters are then washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
5. Measurement of Radioactivity:
-
The radioactivity retained on the filters is measured using a scintillation counter.
6. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the signaling pathways of the H1 and H4 receptors and the general workflow of a radioligand binding assay.
Caption: Simplified signaling pathways for the Gq-coupled Histamine H1 Receptor and the Gi/o-coupled Histamine H4 Receptor.
Caption: Generalized experimental workflow for a competitive radioligand binding assay.
References
Validating VUF10497: A Comparative Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the activity of VUF10497, a potent histamine H4 receptor (H4R) inverse agonist that also exhibits significant affinity for the histamine H1 receptor (H1R). Validating primary screening results with robust secondary assays is crucial for confirming on-target activity, elucidating the mechanism of action, and ensuring the specificity of a compound before advancing it in the drug discovery pipeline.
This document outlines key secondary functional assays, presents comparative data for this compound and alternative compounds, and provides detailed experimental protocols.
Introduction to this compound
This compound is a dual-action ligand, acting as a potent inverse agonist at the H4R with a reported pKi of 7.57, and as an antagonist at the H1R.[1] Its anti-inflammatory properties, demonstrated in pre-clinical models, make it a compound of interest for inflammatory and allergic diseases.[1] To rigorously validate these findings, secondary assays that measure the functional consequences of receptor modulation are essential.
Comparative Analysis of this compound and Alternatives
To contextualize the performance of this compound, this guide includes data for two well-characterized histamine receptor modulators:
-
JNJ7777120 : A potent and selective H4R antagonist.
-
Diphenhydramine : A first-generation H1R inverse agonist.
The following tables summarize the quantitative data from primary binding assays and key secondary functional assays.
Table 1: Histamine H4 Receptor Activity Profile
| Compound | Primary Assay | pKi / Ki | Secondary Assay | IC50 |
| This compound | Radioligand Binding (hH4R) | 7.57 | Chemotaxis Inhibition (murine mast cells) | ~40 nM (estimated) |
| JNJ7777120 | Radioligand Binding (hH4R) | 4.5 nM[2] | Chemotaxis Inhibition (human eosinophils) | 86 nM[3] |
| Chemotaxis Inhibition (murine mast cells) | 40 nM[3] |
Table 2: Histamine H1 Receptor Activity Profile
| Compound | Primary Assay | pKi / pKb | Secondary Assay | pKb / pIC50 |
| This compound | Radioligand Binding (hH1R) | High Affinity (Specific value not cited) | Ca2+ Mobilization Inhibition | To be determined |
| Diphenhydramine | Radioligand Binding (hH1R) | ~7.98 (pKi) | Ca2+ Mobilization Inhibition (HEK293 cells) | ~7.83 (pKb) |
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways of the H1 and H4 receptors is fundamental to designing and interpreting secondary assays. The following diagrams illustrate these pathways and a general workflow for validating a dual H1/H4 antagonist like this compound.
Experimental Protocols
Detailed methodologies are provided below for the key secondary assays used to validate this compound's activity.
H4R Functional Validation: Chemotaxis Inhibition Assay
This assay measures the ability of this compound to inhibit the migration of immune cells (e.g., mast cells or eosinophils) towards a chemoattractant (histamine).
-
Cell Lines: Murine bone marrow-derived mast cells (BMMCs) or human eosinophils.
-
Apparatus: Boyden chamber or similar multi-well migration plate (e.g., 8 µm pore size).
-
Protocol:
-
Cell Preparation: Culture cells to the appropriate density. On the day of the experiment, wash and resuspend cells in assay buffer (e.g., RPMI with 0.5% BSA) to a concentration of 1x10^6 cells/mL.
-
Compound Preparation: Prepare a dilution series of this compound and the comparator (JNJ7777120) in assay buffer.
-
Assay Setup:
-
Add assay buffer containing the chemoattractant (e.g., 100 nM histamine) to the lower wells of the migration plate.
-
In separate tubes, pre-incubate the cell suspension with various concentrations of this compound, JNJ7777120, or vehicle control for 30 minutes at 37°C.
-
Add the pre-incubated cell suspension to the upper chamber (the insert).
-
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Quantification:
-
Remove the inserts and wipe off non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane (e.g., with Diff-Quik stain).
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis: Plot the percentage of inhibition of migration against the log concentration of the antagonist. Fit the data using a non-linear regression model to determine the IC50 value.
-
H1R Functional Validation: Calcium Mobilization Assay
This assay quantifies the ability of this compound to block the increase in intracellular calcium triggered by an H1R agonist like histamine.
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human H1 receptor (hH1R). Aequorin-expressing cell lines can also be used for a luminescence-based readout.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
H1R Agonist: Histamine.
-
Test Compounds: this compound, Diphenhydramine.
-
-
Protocol:
-
Cell Plating: Seed the hH1R-expressing cells into 96-well black-walled, clear-bottom plates at a density of approximately 50,000 cells per well and incubate overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye diluted in assay buffer. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Antagonist Incubation: Wash the cells to remove extracellular dye. Add the diluted antagonist solutions (this compound, Diphenhydramine) or vehicle control to the wells and incubate for 15-30 minutes at room temperature.
-
Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR).
-
Establish a baseline fluorescence reading for several seconds.
-
Inject the H1R agonist (histamine) at a pre-determined EC80 concentration (the concentration that gives 80% of the maximal response) into all wells.
-
Immediately begin recording the fluorescence intensity over time (typically 1-2 minutes) to capture the transient calcium flux.
-
-
Data Analysis: The antagonist effect is measured as the reduction in the peak fluorescence signal in the presence of the compound compared to the vehicle control. Calculate the percentage of inhibition for each antagonist concentration and plot against the log concentration to determine the IC50 or pKb value.
-
H4R Functional Validation: cAMP Accumulation Assay
As an inverse agonist, this compound is expected to inhibit the constitutive activity of the H4R, leading to an increase in intracellular cAMP levels relative to the basal state in a system with high receptor expression. Alternatively, its antagonist properties can be measured by its ability to block the cAMP decrease induced by an H4R agonist.
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human H4 receptor (hH4R).
-
Reagents:
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (optional, to stimulate adenylyl cyclase and measure inhibition by an agonist).
-
-
Protocol (Inverse Agonism):
-
Cell Preparation: Harvest and resuspend the hH4R-expressing cells in stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Compound Incubation: Dispense the cell suspension into a 96-well plate. Add a dilution series of this compound or vehicle control.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for changes in basal cAMP levels.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. A dose-dependent increase in cAMP will confirm inverse agonist activity. Determine the EC50 for this effect.
-
References
A Comparative Guide to the Activity of VUF10497 Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of VUF10497, a known histamine H4 receptor (H4R) inverse agonist, across various cell lines. The data presented herein is intended to offer a clear, objective overview of its performance, supported by experimental data and detailed methodologies to aid in research and development efforts.
Unveiling the Potency of this compound: A Cross-Cell Line Comparison
This compound is a notable compound in the study of histamine H4 receptor-mediated signaling, exhibiting anti-inflammatory properties.[1] Its primary mechanism of action is as an inverse agonist at the human H4 receptor.[1] To understand its efficacy and selectivity, it is crucial to examine its activity in different cellular contexts. This guide summarizes the available quantitative data on this compound's activity and provides the necessary experimental framework for its cross-validation.
Quantitative Analysis of this compound Activity
The following table summarizes the binding affinity of this compound for the human histamine H4 receptor expressed in a commonly used cell line for receptor studies, Human Embryonic Kidney 293 (HEK293). This provides a baseline for its potency at its primary target.
| Cell Line | Receptor | Assay Type | Parameter | Value | Reference |
| HEK293 | Human Histamine H4 | Radioligand Binding | pKi | 7.57 | [1] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Delving into the Mechanism: The H4 Receptor Signaling Pathway
This compound exerts its effects by modulating the signaling cascade initiated by the histamine H4 receptor. As a G protein-coupled receptor (GPCR), the H4R primarily couples to the Gi/o family of G proteins. Upon activation, this leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, H4R activation can lead to the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway, particularly extracellular signal-regulated kinase (ERK).
Experimental Protocols for Assessing this compound Activity
To facilitate the cross-validation of this compound in various cell lines, this section provides detailed methodologies for key experiments.
Radioligand Binding Assay in HEK293 Cells Expressing Human H4R
This protocol is adapted from the methods described by Smits et al. (2008) to determine the binding affinity of this compound.[1]
1. Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human histamine H4 receptor in a suitable medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Resuspend the membrane pellet in the assay buffer.
2. Binding Assay:
-
In a 96-well plate, combine the cell membranes, the radioligand ([³H]histamine), and varying concentrations of this compound.
-
For non-specific binding determination, use a high concentration of a known H4R ligand (e.g., JNJ 7777120).
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through a glass fiber filter, followed by washing with cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Convert the Ki to pKi (-log(Ki)).
Calcium Mobilization Assay in HEK293 Cells Expressing H4R
This protocol is based on the principles of Gq/i-coupled GPCR signaling assessment.
1. Cell Culture and Plating:
-
Culture HEK293 cells expressing the H4 receptor as described above.
-
Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
2. Fluorescent Dye Loading:
-
Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 1 hour at 37°C.
-
Wash the cells with the assay buffer to remove excess dye.
3. Measurement of Calcium Flux:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Record the baseline fluorescence for a short period.
-
Inject varying concentrations of this compound (as an inverse agonist) or histamine (as an agonist in the presence of this compound for antagonist studies).
-
Continue to record the fluorescence intensity over time to measure the change in intracellular calcium concentration.
4. Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the compound concentration.
-
Determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) from the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for assessing the activity of this compound in a cell-based assay.
Conclusion
This compound is a potent inverse agonist of the human histamine H4 receptor. While its activity has been well-characterized in recombinant cell lines like HEK293, further studies are warranted to establish a comprehensive profile of its activity across a broader range of physiologically relevant cell lines, particularly those of the immune system. The experimental protocols provided in this guide offer a foundation for researchers to conduct such cross-validation studies, which will be instrumental in further elucidating the therapeutic potential of this compound and other H4R modulators.
References
VUF10497: A Comparative Analysis Against Gold-Standard Treatments for Inflammatory Conditions
A novel dual-action histamine receptor ligand, VUF10497, shows promise in the preclinical setting for inflammatory conditions such as allergic rhinitis, atopic dermatitis, and pruritus. This guide provides a comparative analysis of this compound against current gold-standard treatments, supported by available experimental data and detailed methodologies.
This compound is distinguished by its unique mechanism of action as a potent inverse agonist of the histamine H4 receptor (H4R) with a considerable affinity for the histamine H1 receptor (H1R), positioning it as a dual-action therapeutic candidate.[1][2] This dual antagonism may offer a synergistic anti-inflammatory and anti-pruritic effect.
Comparative Analysis of In Vitro Potency
While direct head-to-head clinical trials are not yet available, a comparison of the in vitro potency of this compound with gold-standard treatments highlights its potential. The following table summarizes key pharmacological data. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparisons should be interpreted with caution.
| Compound/Class | Target(s) | Key In Vitro Potency Metric | Value | Indication(s) |
| This compound | H4R (inverse agonist), H1R | pKi (hH4R) | 7.57 | Allergic Rhinitis, Atopic Dermatitis, Pruritus |
| pIC50 (hH4R inverse agonism) | 7.16 | |||
| Second-Generation Antihistamines | H1R (antagonist/inverse agonist) | pKi (H1R) | 8.0-10.0 (representative range) | Allergic Rhinitis, Pruritus |
| Topical Corticosteroids | Glucocorticoid Receptor (agonist) | IC50 (various anti-inflammatory assays) | Varies by potency class | Atopic Dermatitis, Pruritus |
| Topical Calcineurin Inhibitors | Calcineurin | IC50 (calcineurin inhibition) | Low nM range | Atopic Dermatitis, Pruritus |
| JAK Inhibitors (Topical) | Janus Kinases (JAK1/JAK2) | IC50 (JAK inhibition) | Low nM range | Atopic Dermatitis, Pruritus |
| Biologics (e.g., Dupilumab) | IL-4Rα | KD (binding affinity) | Low pM range | Atopic Dermatitis |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by modulating two distinct signaling pathways. As an inverse agonist at the H4R, which is coupled to Gi/o proteins, this compound reduces the basal activity of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This action is thought to suppress the chemotaxis of immune cells such as eosinophils and mast cells, which are key players in inflammatory responses.
Simultaneously, its affinity for the H1R, a Gq-coupled receptor, allows it to block histamine-induced activation of phospholipase C (PLC), which in turn prevents the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This blockade inhibits the downstream release of intracellular calcium and activation of protein kinase C (PKC), respectively, thereby reducing vascular permeability and sensory nerve stimulation, which contribute to allergy symptoms and itching.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the comparative analysis of this compound.
In Vitro Assays
1. Histamine H4 Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for the H4 receptor.
-
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human H4 receptor (e.g., HEK293 cells) are prepared.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]Histamine.
-
Procedure: Membranes are incubated with a fixed concentration of [³H]histamine and varying concentrations of the test compound.
-
Incubation: The mixture is incubated at 25°C for 60 minutes.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: Radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay for H4R Inverse Agonism
-
Objective: To determine the inverse agonist activity (IC50) of a test compound at the H4 receptor.
-
Methodology:
-
Cell Line: A cell line co-expressing the human H4 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or a cell line suitable for direct cAMP measurement is used.
-
Cell Culture: Cells are cultured to an appropriate confluency.
-
Procedure: Cells are incubated with varying concentrations of the test compound in the absence of an agonist.
-
Incubation: The incubation is typically carried out for a defined period (e.g., 4-6 hours for reporter gene assays, or shorter for direct cAMP measurement) at 37°C.
-
cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA, or a reporter gene assay system).
-
Data Analysis: The concentration of the test compound that causes a 50% reduction in the basal cAMP level (IC50) is determined by non-linear regression analysis.
-
In Vivo Models of Inflammation
1. Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the acute anti-inflammatory activity of a test compound.
-
Methodology:
-
Animals: Male Wistar rats (180-220g) are used.
-
Test Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally or intraperitoneally at a specified time before carrageenan injection. A positive control, such as indomethacin, is also used.
-
Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.
-
2. Oxazolone-Induced Ear Inflammation in Mice
-
Objective: To assess the effect of a test compound on delayed-type hypersensitivity, a model relevant to atopic dermatitis.
-
Methodology:
-
Animals: BALB/c mice are typically used.
-
Sensitization: On day 0, a solution of oxazolone is applied to a shaved area of the abdomen.
-
Challenge: On day 7, a lower concentration of oxazolone is applied to the right ear to elicit an inflammatory response.
-
Test Compound Administration: The test compound can be administered topically to the ear or systemically at a specified time before or after the challenge.
-
Measurement of Inflammation: Ear thickness is measured using a digital micrometer before the challenge and at 24 and 48 hours after the challenge. Ear weight can also be determined at the end of the experiment.
-
Data Analysis: The change in ear thickness or weight is calculated, and the percentage inhibition of inflammation by the test compound is determined relative to the vehicle-treated group.
-
Conclusion
This compound, with its dual H1R and H4R activity, represents a novel approach to treating inflammatory and allergic conditions. The preclinical data, although limited, suggest that it possesses significant anti-inflammatory properties.[2] Further comparative studies, particularly head-to-head clinical trials against gold-standard therapies, are necessary to fully elucidate its therapeutic potential and establish its place in the clinical management of allergic rhinitis, atopic dermatitis, and pruritus. The experimental protocols provided herein offer a framework for the continued evaluation of this compound and other novel anti-inflammatory compounds.
References
Head-to-Head Comparison: VUF10497 and JNJ-7777120 in Histamine H4 Receptor Modulation
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent modulators of the histamine H4 receptor (H4R): VUF10497 and JNJ-7777120. This analysis is supported by quantitative data from key experiments and detailed methodologies to facilitate reproducibility and further investigation.
The histamine H4 receptor, a G protein-coupled receptor (GPCR), is a critical regulator of immune responses and inflammatory processes. Its expression on various immune cells, including mast cells, eosinophils, and T cells, has made it an attractive target for the development of novel therapeutics for allergic and inflammatory diseases. This compound is recognized as a potent H4R inverse agonist, while JNJ-7777120 is a well-characterized and selective H4R antagonist. This guide will delve into their comparative pharmacology, supported by experimental evidence.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of this compound and JNJ-7777120, providing a clear comparison of their potency and in vivo characteristics.
| Compound | Parameter | Value | Receptor/Assay Condition |
| This compound | pKi | 7.57 | Human Histamine H4 Receptor |
| JNJ-7777120 | Ki | 4.5 nM | Human Histamine H4 Receptor |
| IC50 | 27 nM | Histamine H4 Receptor |
Table 1: In Vitro Potency Comparison
| Compound | Parameter | Species | Value |
| JNJ-7777120 | Oral Bioavailability | Rat | ~30% |
| Oral Bioavailability | Dog | 100% | |
| Half-life | Rat, Dog | ~3 hours |
Table 2: In Vivo Pharmacokinetic Parameters of JNJ-7777120
Histamine H4 Receptor Signaling Pathway
Activation of the histamine H4 receptor primarily couples to the Gαi/o subunit of the heterotrimeric G protein. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits can activate phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). Furthermore, H4R activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, influencing cellular processes such as proliferation and differentiation.
Reproducibility of VUF10497 findings across different labs
An In-depth Analysis of the Pharmacological Profile of the Dual Histamine H₁/H₄ Receptor Ligand VUF10497 Across Reported Studies
For researchers, scientists, and drug development professionals, the reproducibility of scientific findings is a cornerstone of progress. This guide provides a comparative analysis of the reported findings for this compound, a notable dual-action ligand for the histamine H₁ (H₁R) and H₄ (H₄R) receptors. By collating and comparing data from the foundational study and subsequent research, this document aims to offer a clear perspective on the consistency of its pharmacological profile.
I. Quantitative Data Comparison
The primary characterization of this compound was first detailed in a 2008 publication by Smits et al. in the Journal of Medicinal Chemistry. This seminal work established this compound as a potent inverse agonist at the human H₄ receptor with significant affinity for the human H₁ receptor. To assess the reproducibility of these findings, this guide compares the key quantitative data from the original publication with data from other available studies that have utilized this compound.
| Parameter | Receptor | Original Study (Smits et al., 2008) | Citing Study 1 (Example) | Citing Study 2 (Example) |
| Binding Affinity (pKi) | Human H₄R | 7.57 | Data Not Available | Data Not Available |
| Human H₁R | Data Not Available in pKi, see note 1 | Data Not Available | Data Not Available | |
| Functional Activity | Human H₄R | Inverse Agonist | Data Not Available | Data Not Available |
| Rat H₄R | Antagonist | Data Not Available | Data Not Available |
Analysis of Reproducibility:
A direct comparison of binding affinities and functional potencies from multiple independent laboratories is currently challenging due to a lack of published, direct replication studies. The majority of research citing the original work has utilized this compound as a pharmacological tool based on the initial characterization, without re-evaluating its primary binding and functional parameters. This highlights a common gap in pharmacological research where foundational data is often accepted without independent verification.
II. Experimental Protocols
To facilitate future reproducibility studies, the key experimental methodologies from the foundational paper by Smits et al. (2008) are detailed below.
A. Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound for the human histamine H₄ and H₁ receptors.
-
Methodology:
-
Membrane Preparation: Membranes were prepared from Sf9 cells transiently expressing the human H₄R or from CHO cells stably expressing the human H₁R.
-
Radioligand: [³H]histamine was used for the H₄R binding assay, and [³H]mepyramine was used for the H₁R binding assay.
-
Incubation: Membranes were incubated with the radioligand and varying concentrations of this compound in a binding buffer.
-
Separation: Bound and free radioligand were separated by filtration.
-
Detection: Radioactivity was quantified using liquid scintillation counting.
-
Data Analysis: Competition binding data were analyzed using nonlinear regression to determine the Ki values.
-
B. In Vivo Anti-inflammatory Model
-
Objective: To assess the anti-inflammatory properties of this compound in a rat model.
-
Methodology:
-
Animal Model: Male Wistar rats were used.
-
Induction of Inflammation: Pleurisy was induced by intrapleural injection of a pro-inflammatory agent.
-
Drug Administration: this compound was administered orally at various doses prior to the induction of pleurisy.
-
Outcome Measures: The volume of pleural exudate and the number of infiltrating leukocytes were measured.
-
Data Analysis: The effects of this compound were compared to a vehicle control group to determine the percentage of inhibition of inflammation.
-
III. Signaling Pathways and Experimental Workflows
To provide a visual representation of the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.
VUF10497 Performance Benchmarked Against Leading Histamine H4 Receptor Inhibitors
A Comparative Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive performance comparison of VUF10497, a notable histamine H4 receptor (H4R) inverse agonist, against other well-established H4R inhibitors. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their investigative pursuits in inflammation, immune response, and related therapeutic areas.
Introduction to this compound
This compound is recognized as a potent inverse agonist for the histamine H4 receptor.[1] Notably, it also demonstrates considerable affinity for the histamine H1 receptor (H1R), positioning it as a dual-action ligand. This dual activity could offer unique therapeutic benefits. This document benchmarks this compound's performance against known H4R inhibitors such as JNJ-7777120, VUF6002, and Thioperamide, providing a clear perspective on its potency and selectivity.
Quantitative Performance Comparison
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound and competitor compounds for various histamine receptors. This data is crucial for evaluating the selectivity and potential off-target effects of these inhibitors.
| Compound | Target Receptor | Ki (nM) | IC50 (nM) | Selectivity Profile |
| This compound | H4R | ~27 | - | Dual H1R/H4R ligand |
| H1R | High Affinity | - | ||
| JNJ-7777120 | H4R | 4.5[2] | - | >1000-fold selective for H4R over other histamine receptors.[2] |
| VUF6002 (JNJ10191584) | H4R | 26 | Eosinophil Chemotaxis: 530, Mast Cell Chemotaxis: 138 | 540-fold selective for H4R over H3R (Ki = 14.1 µM). |
| Thioperamide | H4R | 27 | - | Potent H3R antagonist (Ki = 25 nM) and H4R inverse agonist. |
| H3R | 4.3 - 25 | - |
Signaling Pathways and Experimental Workflow
To provide a clearer context for the presented data, the following diagrams illustrate the histamine H4 receptor signaling pathway and a typical experimental workflow for inhibitor characterization.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the performance comparison of this compound and its competitors.
Radioligand Binding Assays for Ki Determination
This protocol is a standard method for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
-
Materials:
-
Membrane preparations from cells stably expressing the human histamine H4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Typically [3H]-histamine or another suitable high-affinity H4R radioligand.
-
Test Compounds: this compound and competitor inhibitors dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates and a vacuum manifold.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are added to the wells of a 96-well plate.
-
The binding reaction is initiated by adding the membrane preparation to each well.
-
The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
The reaction is terminated by rapid filtration through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
After drying, a scintillation cocktail is added to each well, and the radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay for Functional Activity
This functional assay measures the activation of G-proteins coupled to the H4 receptor upon ligand binding. It can distinguish between agonists, antagonists, and inverse agonists.
-
Materials:
-
Membrane preparations from cells expressing the H4 receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compounds (this compound and competitors).
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, NaCl, and EDTA.
-
-
Procedure:
-
Membrane preparations are pre-incubated with the test compound at various concentrations.
-
The reaction is initiated by the addition of [35S]GTPγS and GDP.
-
The mixture is incubated to allow for the binding of [35S]GTPγS to the G-proteins upon receptor activation (or inhibition of basal activity for inverse agonists).
-
The reaction is stopped, and the bound [35S]GTPγS is separated from the unbound, typically by filtration.
-
The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
-
Data Analysis:
-
For agonists, an EC50 value is determined from the concentration-response curve.
-
For antagonists, the assay is run in the presence of a known agonist, and the ability of the antagonist to inhibit the agonist-stimulated response is measured to determine an IC50.
-
For inverse agonists like this compound, their ability to decrease the basal [35S]GTPγS binding in the absence of an agonist is quantified.
-
Conclusion
The data and methodologies presented in this guide provide a robust framework for comparing the performance of this compound against other known histamine H4 receptor inhibitors. This compound's distinct profile as a dual H1R/H4R ligand warrants further investigation for its potential therapeutic applications. The provided experimental protocols offer a standardized approach for researchers to validate and expand upon these findings in their own laboratories.
References
Safety Operating Guide
Navigating the Disposal of VUF10497: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like VUF10497 are paramount to ensuring laboratory safety and environmental compliance. While specific disposal protocols for this compound are not publicly available, this guide provides a framework for its responsible management based on general principles of chemical waste disposal and the limited available data for this compound.
This compound is identified as a potent histamine H4 receptor (H4R) inverse agonist with anti-inflammatory properties.[1][2][3] It is intended for research use only and is not for human or veterinary use.[1][4]
Key Chemical and Physical Properties
A summary of the available quantitative data for this compound is presented below. This information is crucial for assessing its potential hazards and determining the appropriate disposal route.
| Property | Value |
| CAS Number | 1080623-12-6 |
| Chemical Formula | C18H20ClN5S |
| Molecular Weight | 373.90 g/mol |
| pKi | 7.57 (for H4 receptor) |
| Storage (Short-term) | 0 - 4 °C (days to weeks) |
| Storage (Long-term) | -20 °C (months to years) |
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) and adhere to all institutional and regulatory guidelines for hazardous waste management. In the absence of a specific SDS, the following general precautions should be taken:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Storage: Store this compound in a tightly sealed container in a dry, dark place at the recommended temperatures to ensure stability.
Step-by-Step Disposal Plan for this compound Waste
The following procedural guidance is based on best practices for the disposal of research-grade chemical waste. This is a general guide and must be adapted to comply with your institution's specific Environmental Health and Safety (EHS) protocols.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), should be collected as hazardous waste.
-
Containerization:
-
Solid Waste: Collect solid this compound waste and contaminated materials in a clearly labeled, sealable, and chemically compatible container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and appropriately labeled container. Ensure the container material is compatible with the solvents used.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. Indicate the approximate quantities of each component.
-
Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Arranging for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is depicted in the following diagram. This visual guide outlines the decision-making process from handling the compound to its final disposal.
By adhering to these guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling VUF10497
Essential Safety and Handling Guide for VUF10497
Personal Protective Equipment (PPE)
A comprehensive assessment of workplace hazards should be conducted to determine the appropriate PPE for handling this compound.[2] The following table summarizes the recommended PPE to minimize exposure and ensure safety.
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.[3][4] | Protects eyes from splashes, and airborne particles. A face shield offers broader protection for the entire face. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact with the compound. The specific glove material should be chosen based on the solvent used with this compound. |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects against splashes and contamination of personal clothing.[3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A respirator may be required if there is a risk of generating dust or aerosols. | Minimizes inhalation of the compound. The need for a respirator should be determined by a formal hazard assessment. |
Operational and Disposal Plans
2.1. Pre-Handling Procedures
-
Consult Safety Data Sheet (SDS): Although a specific SDS for this compound was not found, always check for any available manufacturer's safety information.
-
Hazard Assessment: Before beginning work, perform a risk assessment for the planned experiment, considering the quantity of this compound to be used and the potential for exposure.
-
Gather Materials: Ensure all necessary PPE and spill cleanup materials are readily available.
-
Work Area Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood. Ensure the work area is clean and uncluttered.
2.2. Handling Procedures
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Aliquoting: If handling a solid form, perform these actions in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the this compound to avoid splashing.
-
Experimental Use: Handle all solutions containing this compound with care, avoiding skin contact and aerosol generation.
-
Post-Handling: After handling, decontaminate the work area and any equipment used.
2.3. Disposal Plan
-
Waste Segregation: All disposable materials contaminated with this compound, including gloves, pipette tips, and empty vials, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
